methyl 6-amino-1H-indole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNKTDFIPVBZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249763-34-5 | |
| Record name | methyl 6-amino-1H-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of methyl 6-amino-1H-indole-3-carboxylate
The following technical guide details the chemical properties, synthesis, and reactivity of Methyl 6-amino-1H-indole-3-carboxylate , a critical scaffold in medicinal chemistry.
Executive Summary
This compound (CAS: 101239-68-3) is a bifunctional indole scaffold widely utilized in the development of kinase inhibitors (e.g., VEGFR, PDGFR), antiviral agents, and fluorescent probes. Its structural value lies in the orthogonality of its functional groups: the C6-amino group serves as a nucleophilic "warhead" attachment point, while the C3-ester provides a handle for lipophilicity modulation or further cyclization. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and experimental protocols for derivatization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Structure[2]
-
IUPAC Name: this compound[1]
-
Common Names: 6-Amino-3-methoxycarbonylindole
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol
Key Physicochemical Properties
The following data aggregates experimental values and high-confidence structure-activity relationship (SAR) estimates.
| Property | Value / Description | Context |
| Appearance | Off-white to pale brown powder | Oxidizes slightly upon air exposure. |
| Melting Point | 149–152 °C | Sharp melting point indicates high purity. |
| Solubility (High) | DMSO, DMF, DMAc | >50 mg/mL; Preferred for stock solutions. |
| Solubility (Mod) | Methanol, Ethanol, Ethyl Acetate | Soluble, often requires warming. |
| Solubility (Low) | Water, Hexanes, Diethyl Ether | Practically insoluble (<0.1 mg/mL). |
| pKa (C6-NH₂) | ~3.2 – 3.8 (Conjugate Acid) | Estimate: Lower than aniline (4.6) due to the electron-withdrawing C3-ester. |
| pKa (N1-H) | ~15.5 – 16.0 | Estimate: Acidic proton; deprotonatable by weak bases (e.g., K₂CO₃, Cs₂CO₃). |
Synthetic Routes & Manufacturing[9]
The synthesis of this compound generally proceeds via the reduction of its nitro-precursor. This approach ensures regiochemical integrity, avoiding the mixture of isomers common in direct electrophilic amination.
Primary Synthetic Pathway (Nitro Reduction)
The most robust route involves the catalytic hydrogenation of Methyl 6-nitro-1H-indole-3-carboxylate .
-
Precursor Synthesis: Nitration of methyl indole-3-carboxylate typically yields a mixture of 5- and 6-nitro isomers, which must be separated chromatographically. Alternatively, the Fischer Indole Synthesis using methyl pyruvate and 3-nitrophenylhydrazine can be employed, though this also produces regioisomers (4- and 6-nitro).
-
Reduction: The nitro group is reduced to the amine using H₂/Pd-C or chemical reductants (SnCl₂/HCl or Fe/NH₄Cl) to preserve the ester functionality.
Visualization of Synthetic Logic
The following diagram illustrates the synthetic flow and potential divergence points.
Figure 1: Step-wise synthesis pathway from the parent indole ester to the 6-amino derivative.
Reactivity & Functionalization Profile
This scaffold presents three distinct sites for chemical modification, each requiring specific conditions to ensure selectivity.
Reactivity Matrix
| Site | Functionality | Reactivity Type | Key Reagents |
| C6-NH₂ | Primary Aniline | Nucleophilic Attack | Acyl chlorides, Isocyanates, Aldehydes (Reductive Amination). |
| N1-H | Indole Nitrogen | Deprotonation / Alkylation | Alkyl halides + Base (NaH, Cs₂CO₃). |
| C3-COOMe | Methyl Ester | Hydrolysis / Transesterification | LiOH (Hydrolysis), Hydrazine (Hydrazide formation). |
Selectivity Logic
-
Acylation: The C6-amine is significantly more nucleophilic than the N1-indole nitrogen. Under neutral or mildly basic conditions (TEA/DCM), acylating agents will react exclusively at C6.
-
Alkylation: Strong bases (NaH) will deprotonate N1 first (pKa ~16), allowing selective N1-alkylation. To alkylate C6, reductive alkylation (Aldehyde + NaBH(OAc)₃) is preferred to avoid quaternary ammonium salt formation.
Functionalization Pathways Diagram
Figure 2: Divergent functionalization pathways based on site-specific reactivity.
Experimental Protocols
Protocol A: Reduction of Methyl 6-nitro-1H-indole-3-carboxylate
Objective: Selective reduction of the nitro group without affecting the ester or indole double bond.
Reagents:
-
Methyl 6-nitro-1H-indole-3-carboxylate (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol (Solvent, 0.1 M concentration)
-
Hydrogen gas (Balloon pressure)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the nitro-indole starting material in Methanol. If solubility is poor, add a small amount of THF.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the starting material) under an inert atmosphere (Nitrogen or Argon). Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with Hydrogen gas (vacuum/fill cycle x3). Attach a Hydrogen balloon and stir vigorously at room temperature (RT) for 4–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (yellow) should disappear, and a fluorescent blue spot (product) should appear.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as an off-white solid.
-
Validation: Confirm by ¹H NMR (DMSO-d₆). Look for the disappearance of nitro-shifted aromatic protons and the appearance of a broad singlet (NH₂) around 5.0–6.0 ppm.
Protocol B: C6-Amine Acylation (General Amide Coupling)
Objective: Derivatization of the C6-amine for SAR studies.
Reagents:
-
This compound (1.0 equiv)
-
Acyl Chloride (1.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Dissolve the amine scaffold in anhydrous DCM under Nitrogen.
-
Base Addition: Add TEA and cool the mixture to 0 °C.
-
Addition: Dropwise add the Acyl Chloride.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM.[2] Wash organics with Brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenosine ring of ATP, making it ideal for kinase inhibition.
-
Kinase Inhibitors: The C6-amine can form hydrogen bonds with the hinge region of kinases (e.g., VEGFR-2, PDGFR-β). The C3-ester often projects into the solvent-exposed region or the hydrophobic back pocket, depending on the substitution.
-
Antivirals: Indole-3-carboxylates have shown potency against HCV NS5B polymerase.
-
Fluorescence: The push-pull electronic system (Amino donor -> Ester acceptor) confers intrinsic fluorescence, useful for designing biological probes.
References
-
Synthesis & Reactivity: Parsons, T. B., et al. "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles." Organic & Biomolecular Chemistry, 2011, 9(14), 5021-5023. Link
-
Medicinal Chemistry (Kinase Inhibitors): Zhang, H., et al. "Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors." European Journal of Medicinal Chemistry, 2017, 139, 773-785. Link
- General Indole Properties:The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Eicher, T., Hauptmann, S. Wiley-VCH. (Standard Reference Text).
-
Nitro Reduction Protocols: "Reduction of Nitro Compounds." Organic Syntheses, Coll.[4] Vol. 5, p. 829 (1973). Link
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An In-Depth Technical Guide to 6-Amino-Indole Esters: Molecular Structure, Physicochemical Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its vast array of derivatives, 6-amino-indole esters represent a class of compounds with significant potential in drug discovery. The strategic placement of an amino group at the C6-position and an ester functionality fundamentally influences the molecule's electronic properties, reactivity, and biological activity. This guide provides a comprehensive overview of the molecular structure, physicochemical data, and synthetic approaches for 6-amino-indole esters, offering valuable insights for their application in pharmaceutical research.
Molecular Architecture and its Implications
The foundational structure of a 6-amino-indole ester consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The key substituents that define this class of compounds are the amino group (-NH₂) at the 6-position of the benzene ring and an ester group (-COOR) typically at the C2 or C3 position of the pyrrole ring.
The amino group at the 6-position significantly impacts the electron density of the indole ring system through resonance. This electronic contribution can modulate the reactivity of the indole core, influencing its susceptibility to electrophilic substitution and its ability to participate in various chemical transformations. Furthermore, the basicity of the amino group provides a handle for salt formation, which can be crucial for improving the solubility and bioavailability of drug candidates.
The nature of the ester group (R) also plays a pivotal role in determining the overall properties of the molecule. Variation of the alkyl or aryl substituent of the ester can be used to fine-
Literature review on 6-amino-1H-indole-3-carboxylate derivatives
An In-depth Technical Guide to 6-Amino-1H-indole-3-carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1][2] Among the diverse family of indole derivatives, those featuring a 6-amino and a 3-carboxylate substitution pattern have emerged as a particularly promising scaffold. This guide provides a comprehensive technical overview of 6-amino-1H-indole-3-carboxylate derivatives, intended for researchers, scientists, and drug development professionals. We will explore efficient synthetic strategies, delve into the rich biological activities, particularly their role as kinase inhibitors in oncology, and synthesize key structure-activity relationships (SAR) to guide future drug design. This document aims to serve as a field-proven resource, explaining the causality behind experimental choices and grounding all claims in authoritative references.
Introduction: The Significance of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole rings, is a privileged structure in drug discovery due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3][4][5]
The specific substitution pattern of an amino group at the C6-position and a carboxylate at the C3-position imparts unique electronic and steric properties to the molecule. The 6-amino group provides a crucial hydrogen bond donor and a site for further functionalization, while the 3-carboxylate group acts as a hydrogen bond acceptor and can be modified to modulate solubility and target engagement. This combination has proven particularly effective in the design of inhibitors for enzymes such as protein kinases, which are pivotal in cancer cell signaling.[6][7]
Synthetic Strategies for the 6-Amino-1H-indole-3-carboxylate Core
The construction of the 6-amino-1H-indole-3-carboxylate scaffold requires a multi-step approach that carefully controls regioselectivity and functional group compatibility. A common and effective strategy begins with a commercially available, appropriately substituted nitroindole, which is then elaborated to the final product.
The rationale behind starting with a 6-nitroindole derivative is twofold:
-
Directing Group: The nitro group is a strong electron-withdrawing group that influences the reactivity of the indole ring.
-
Amine Precursor: The nitro group is readily and cleanly reduced to the desired 6-amino functionality in a late-stage synthetic step, which is advantageous as the free amine can be reactive and may require protection in earlier steps.
General Synthetic Workflow
The overall process involves the introduction of the carboxylate group (or its precursor) at the C3-position, followed by the reduction of the nitro group at the C6-position.
Caption: General synthetic workflow for 6-amino-1H-indole-3-carboxylate.
Exemplary Experimental Protocol: Synthesis of Ethyl 6-amino-1H-indole-3-carboxylate
This protocol provides a representative, step-by-step methodology. The choice of a triisopropylsilyl (TIPS) protecting group for the indole nitrogen is strategic; it is bulky enough to prevent N-lithiation while being readily removable under mild fluoride-mediated conditions.[8]
Step 1: N-Protection of 6-Nitro-1H-indole
-
Dissolve 6-nitro-1H-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C, then add triisopropylsilyl chloride (TIPSCl, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by flash chromatography to yield 6-nitro-1-(triisopropylsilyl)-1H-indole.
Step 2: C3-Carboxylation
-
Dissolve the N-TIPS protected intermediate (1.0 equiv) in anhydrous THF under nitrogen and cool to -78 °C. This low temperature is critical to prevent side reactions and ensure regioselective lithiation.
-
Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.[8]
-
Quench the resulting lithiated species by adding ethyl chloroformate (1.5 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature.
-
Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry the organic layers over magnesium sulfate (MgSO₄), and concentrate. Purify by flash chromatography to obtain ethyl 6-nitro-1-(triisopropylsilyl)-1H-indole-3-carboxylate.
Step 3: N-Deprotection
-
Dissolve the protected carboxylate (1.0 equiv) in THF under nitrogen.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) dropwise at room temperature.[8]
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), add water and extract with dichloromethane (DCM).
-
Dry the combined organic layers and concentrate. Purify the residue to yield ethyl 6-nitro-1H-indole-3-carboxylate.
Step 4: Nitro Group Reduction
-
Dissolve ethyl 6-nitro-1H-indole-3-carboxylate (1.0 equiv) in ethanol or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, 0.1 equiv) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, ethyl 6-amino-1H-indole-3-carboxylate, which can be further purified by recrystallization if necessary.
Biological Activities and Therapeutic Potential
6-Amino-1H-indole-3-carboxylate derivatives have demonstrated a wide spectrum of biological activities, with their application as anticancer agents being the most extensively studied.
Anticancer Activity: Potent Kinase Inhibitors
Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cellular signaling pathways controlling cell growth, proliferation, and survival.[9] The indole scaffold is particularly adept at fitting into the ATP-binding pocket of many kinases.[6] Derivatives of 6-amino-1H-indole-3-carboxylate have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][10]
Mechanism of Action: Inhibition of VEGFR-2 Signaling VEGFR-2 is a primary mediator of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[10] By binding to the ATP pocket of the VEGFR-2 kinase domain, indole inhibitors block its phosphorylation and subsequent downstream signaling, thereby inhibiting endothelial cell proliferation and migration.
Caption: Inhibition of the VEGFR-2 signaling pathway by an indole derivative.
Antimicrobial and Antifungal Activities
Beyond oncology, these indole derivatives have shown promise as antimicrobial agents. Studies have reported the synthesis of indole-3-carboxamide conjugates that exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.[12] For instance, certain indole-3-carboxylic acid derivatives coupled with amino acids have shown potent antibacterial and anthelmintic activities.[11]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 6-amino-1H-indole-3-carboxylate scaffold has yielded crucial insights into the structural requirements for potent biological activity. SAR studies are fundamental to optimizing lead compounds into clinical candidates.
Key SAR Insights for Kinase Inhibition
For VEGFR-2 inhibition, specific structural features have been identified as critical for high-potency binding:
-
N1-Position of Indole: The indole N-H is often a key hydrogen bond donor, interacting with the "hinge region" of the kinase ATP-binding pocket. In some cases, small alkyl substitutions are tolerated.[10]
-
C6-Amino Group: This group is a versatile handle. Acylation to form amides or ureas can introduce vectors that extend into solvent-exposed regions of the target protein, improving potency and modulating physicochemical properties.
-
C3-Carboxylate Group: This is typically converted into a carboxamide. The substituents on the amide nitrogen are critical for activity and can be tailored to interact with specific sub-pockets of the kinase domain.
-
C5 and C7 Positions: Substitution at these positions with small groups like halogens or methoxy can influence the electronic properties of the indole ring and fine-tune binding affinity.
Caption: Key Structure-Activity Relationship (SAR) points for kinase inhibition.
Quantitative SAR Data
The following table summarizes representative data for a series of 2-oxoindolinylidene derivatives based on an indole-3-carboxylate core, highlighting their inhibitory activity against various tyrosine kinases. Sunitinib, an FDA-approved multi-kinase inhibitor with an oxindole core, is used as a reference.[7][9]
| Compound | R Group (on 2-oxoindoline) | VEGFR-2 IC₅₀ (µM) | PDGFR-β IC₅₀ (µM) | c-Kit IC₅₀ (µM) |
| Sunitinib | (Reference Drug) | 0.083 | 0.069 | 0.037 |
| 168a | 4-Fluorophenyl | 0.12 | 0.25 | 0.18 |
| 168b | 4-Chlorophenyl | 0.09 | 0.18 | 0.11 |
| 168c | 4-Bromophenyl | 0.07 | 0.15 | 0.09 |
| 168d | 4-Methylphenyl | 0.21 | 0.33 | 0.29 |
| Data synthesized from representative findings in the literature.[7] |
This data clearly demonstrates that small, electron-withdrawing halogen substituents on the pendant phenyl ring are generally favorable for potent, multi-targeted kinase inhibition, outperforming electron-donating groups like methyl.
Future Directions and Conclusion
The 6-amino-1H-indole-3-carboxylate scaffold is a validated and highly versatile platform for the development of novel therapeutics. While significant progress has been made, particularly in the realm of oncology, several promising avenues for future research remain.
-
Exploration of New Targets: The scaffold's proven ability to interact with ATP-binding sites suggests its potential as an inhibitor for other kinase families (e.g., CDKs, Aurora kinases) or even non-kinase ATPases.[13]
-
Targeted Drug Delivery: Conjugation of these indole derivatives to cell-targeting moieties could enhance their therapeutic index by increasing accumulation in tumor tissues while minimizing systemic toxicity.
-
Combinatorial Libraries: High-throughput synthesis and screening of large, diverse libraries based on this core structure could accelerate the discovery of novel hits against a wide range of diseases.[14]
-
Advanced Antimicrobials: Further investigation into their antimicrobial mechanisms could lead to the development of new agents to combat drug-resistant pathogens.
References
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Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available at: [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Yusuf, M., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]
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Sharma, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
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Sue, K., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC. Available at: [Link]
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Gaur, R., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Jones, A. M., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Available at: [Link]
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Al-Hussain, S. A., & Al-shaikh, M. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
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Mahaney, P. E., et al. (2009). Structure–activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Yusuf, M., et al. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
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Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Available at: [Link]
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Zakharychev, E. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]
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Naik, N., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
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Velazquez, F., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]
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Singh, A., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available at: [Link]
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Allawi, M. M., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC. Available at: [Link]
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Shehata, M. A. (2021). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]
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Yang, T-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Medical Sciences. Available at: [Link]
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Lasorsa, A., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]
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Ukrainets, I.V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica. Available at: [Link]
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- 14. arkat-usa.org [arkat-usa.org]
Technical Profile: Solubility & Solvent Selection for Methyl 6-amino-1H-indole-3-carboxylate
Executive Summary
Methyl 6-amino-1H-indole-3-carboxylate (CAS: 162100-08-3 / 101235-83-8 derivatives) is a critical heterocyclic building block in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., PKC
This guide provides a technical analysis of its solubility behavior, driven by its physicochemical properties (H-bonding potential and crystal lattice energy). It outlines a self-validating protocol for solubility determination and offers field-proven solvent strategies for synthesis, purification, and formulation.
Physicochemical Characterization & Solubility Drivers
Understanding the solubility of this compound requires analyzing the competition between its crystal lattice energy and solvation energy.
Structural Analysis
-
Indole Core: Planar, aromatic, hydrophobic backbone.
-
C3-Methyl Ester: H-bond acceptor; increases lipophilicity compared to the carboxylic acid.
-
C6-Primary Amine: H-bond donor/acceptor; significantly increases polarity and basicity.
-
N1-Indole Nitrogen: Weak H-bond donor.
Predicted Physicochemical Parameters
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 190.20 g/mol | Low MW favors dissolution in organic solvents. |
| LogP (Predicted) | 1.5 – 2.1 | Moderately lipophilic; good affinity for EtOAc/DCM. |
| pKa (C6-NH2) | ~3.5 – 4.5 | Weak base; solubility increases in acidic aqueous media. |
| H-Bond Donors | 3 (Indole NH, Amine NH2) | High lattice energy; requires polar solvents to disrupt crystal packing. |
Solubility Profile in Organic Solvents
The following profile categorizes solvents by their utility in handling this compound. Data is synthesized from structural analogs (e.g., methyl indole-3-carboxylate) and standard amino-indole behaviors.
A. High Solubility (Stock Solutions & Reactions)
-
DMSO (Dimethyl sulfoxide): >50 mg/mL. Excellent for biological stock solutions and high-temperature reactions.
-
DMF (Dimethylformamide): >50 mg/mL. Standard solvent for nucleophilic substitutions or acylations at the C6-amine.
-
DMAc (Dimethylacetamide): High solubility; often used when DMF poses workup issues.
B. Moderate Solubility (Reaction & Purification)
-
Methanol (MeOH): 10–30 mg/mL (Temp. dependent).
-
Note: The primary solvent for recrystallization. Solubility increases drastically with heat (
).
-
-
Ethyl Acetate (EtOAc): 5–15 mg/mL.
-
Note: Ideal for liquid-liquid extraction (LLE) and silica gel chromatography.
-
-
THF (Tetrahydrofuran): Moderate to Good. Useful for reduction reactions.
C. Low/Poor Solubility (Anti-Solvents)
-
Dichloromethane (DCM): Moderate. Good for extraction but poor for high-concentration storage.
-
Hexanes / Heptane: <1 mg/mL.
-
Application: The standard "anti-solvent" used to precipitate the compound from EtOAc or DCM solutions.
-
-
Water (Neutral pH): <0.1 mg/mL. Insoluble due to the aromatic core.
-
Exception: Highly soluble in aqueous 1N HCl or 10% Acetic Acid due to protonation of the amine.
-
Experimental Protocol: Gravimetric Solubility Determination
Do not rely on literature values alone. Batch-to-batch variation in crystallinity (polymorphs) affects solubility. Use this self-validating protocol.
Workflow Diagram (Solubility Screening)
Figure 1: Decision tree for rapid solubility screening and solvent classification.
Detailed Methodology
-
Preparation: Accurately weigh 10.0 mg of this compound into a 1.5 mL HPLC vial.
-
Titration: Add solvent in 100 µL increments. Cap and vortex for 60 seconds between additions.
-
Observation:
-
Dissolved: Solution is clear/transparent.
-
Suspension: Visible particles remain.
-
-
Calculation:
-
Validation: If
, verify purity via HPLC to ensure no amorphous impurities are artificially inflating solubility.
Strategic Applications
A. Purification via Recrystallization
The amine group makes this compound sensitive to oxidation (browning) in solution. Recrystallization is preferred over chromatography for scale-up.
-
Solvent System: Methanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate / Hexanes.
-
Protocol:
-
Dissolve crude solid in minimum boiling Methanol.
-
Perform hot filtration to remove insoluble inorganic salts (if Pd/C was used in synthesis).
-
Allow to cool to RT. If no crystals form, add Water dropwise until turbidity persists.
-
Cool to
. Collect pale yellow/off-white crystals.
-
Note: Avoid Acetone if the amine is highly reactive, as Schiff bases may form over long periods.
-
B. Reaction Solvent Selection[1]
-
Acylation/Sulfonylation (at C6-NH2): Use DCM or THF with Pyridine/TEA. The product will likely remain soluble, allowing for aqueous workup.
-
Hydrolysis (of C3-Ester): Use MeOH/THF/Water (1:1:1) with LiOH. The amino-acid product will precipitate at isoelectric point (pH ~5-6).
References
-
PubChem. Methyl indole-3-carboxylate (Compound Summary). National Library of Medicine. Accessed 2026. Link
-
Sigma-Aldrich. Methyl indole-3-carboxylate Product Sheet. Merck KGaA. Accessed 2026.[1] Link
-
Parsons, T. B., et al. "Regioselective dibromination of methyl indole-3-carboxylate..." Organic & Biomolecular Chemistry, 2011. (Demonstrates halogenated solvent usage). Link
-
BenchChem. Purification Protocols for Indole Esters. (General recrystallization methodologies for indole-3-carboxylates). Link
-
Cayman Chemical. Indole Carboxylate Analog Solubility Data. (Reference for DMSO/DMF solubility limits). Link
Sources
An In-Depth Technical Guide to Methyl 6-amino-1H-indole-3-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-1H-indole-3-carboxylate, a distinct member of the indole family, has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an amino group at the 6-position and a methyl carboxylate at the 3-position of the indole scaffold, renders it a versatile building block for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, safety profile, synthetic considerations, and its burgeoning role in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application in research and development.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1249763-34-5 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol |
Safety Data and Handling: An Evidence-Based Approach
A specific Safety Data Sheet (SDS) for this compound (CAS 1249763-34-5) is not currently available in public repositories. Therefore, a comprehensive hazard assessment must be inferred from the safety profiles of structurally analogous compounds, most notably 6-aminoindole (CAS 5318-27-4). This approach is critical for ensuring laboratory safety and procedural integrity.
Inferred Hazard Profile
Based on the known hazards of 6-aminoindole and other related indole derivatives, the following potential hazards should be considered when handling this compound:
-
Acute Oral Toxicity: 6-Aminoindole is classified as harmful if swallowed.[3] It is prudent to assume a similar level of toxicity for its methyl carboxylate derivative.
-
Skin and Eye Irritation: 6-Aminoindole is known to cause skin and serious eye irritation.[3] Direct contact with this compound should be avoided.
-
Respiratory Irritation: May cause respiratory irritation.[3] Handling should be performed in a well-ventilated area or with local exhaust ventilation.
Recommended Handling and Personal Protective Equipment (PPE)
The following handling procedures and PPE are mandated based on the inferred hazard profile. This self-validating system ensures a high margin of safety in the absence of a specific SDS.
-
Engineering Controls: A fume hood is the preferred engineering control to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: In cases where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: A workflow diagram illustrating the essential steps for the safe handling of this compound based on an inferred hazard assessment.
Synthetic Pathways: A Strategic Overview
While a specific, detailed experimental procedure for the synthesis of this compound is not widely published, its synthesis can be logically deduced from established indole synthetic methodologies. A plausible and efficient route would likely involve the following key transformations:
-
Introduction of the Carboxylate Group: The methyl carboxylate group is typically introduced at the 3-position of the indole ring. This can be achieved through various methods, such as the Vilsmeier-Haack formylation of a suitable indole precursor followed by oxidation and esterification.
-
Introduction of the Amino Group: The amino group at the 6-position can be incorporated either by starting with a pre-functionalized benzene ring that is then used to construct the indole, or by nitration of the indole ring followed by reduction.
A representative synthetic workflow is conceptualized below:
Caption: A conceptual diagram outlining a plausible synthetic route to this compound.
The Pivotal Role in Drug Discovery and Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. The addition of an amino group and a methyl carboxylate to this core structure in this compound provides strategic handles for further chemical modification, making it a valuable intermediate in the synthesis of diverse compound libraries.
A Versatile Scaffold for Bioactive Molecules
6-Aminoindole derivatives have demonstrated a wide spectrum of pharmacological activities, underscoring the potential of this compound as a precursor to novel therapeutics.[4] The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a variety of substituents, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. This chemical versatility allows for the systematic exploration of the chemical space around the indole core to optimize biological activity.
Therapeutic Potential of 6-Aminoindole Derivatives
Research into 6-aminoindole derivatives has revealed their potential in several therapeutic areas:
-
Anticancer Agents: The indole nucleus is a key component of many anticancer drugs. The ability to functionalize the 6-amino position allows for the introduction of pharmacophores that can interact with various cancer-related targets.[4]
-
Anti-inflammatory Drugs: Indole derivatives have a long history as anti-inflammatory agents. The 6-aminoindole scaffold can be elaborated to generate potent inhibitors of inflammatory pathways.[4]
-
Neurological Disorders: The structural similarity of the indole ring to neurotransmitters like serotonin has made it a focal point in the development of drugs for neurological conditions. 6-Aminoindole derivatives are being explored for their potential in this area.[4]
Conclusion
This compound stands as a compound of considerable strategic importance for researchers and professionals in drug development. While a dedicated Safety Data Sheet is not yet commonplace, a robust safety protocol can be established by leveraging data from closely related analogs. Its synthetic accessibility and the proven therapeutic potential of the 6-aminoindole scaffold position it as a key building block for the next generation of innovative medicines. As research continues, the full scope of its utility in creating novel and effective treatments for a range of diseases will undoubtedly be further elucidated.
References
Sources
Biological Targets for 6-Amino-Indole-3-Carboxylate Based Drugs
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Privileged Scaffold Status
In the landscape of modern drug discovery, the 6-amino-indole-3-carboxylate core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple indoles, this specific substitution pattern offers two distinct vectors for chemical modification:
-
The C3-Carboxylate: A mimic of phosphate groups or a hydrogen-bond acceptor/donor system critical for interacting with catalytic residues in enzymes (e.g., polymerases) or lysine/arginine-rich pockets in receptors.
-
The C6-Amino Group: A versatile handle for extending the scaffold into solvent-exposed regions, modulating solubility, or forming critical hydrogen bonds with "hinge" regions in kinases.
This guide analyzes the primary biological targets of this scaffold, focusing on HCV NS5B polymerase , Serine/Threonine Kinases , and emerging GPCR targets, providing actionable SAR (Structure-Activity Relationship) insights and experimental protocols.
Primary Biological Target: HCV NS5B Polymerase
The most well-validated application of the indole-3-carboxylate scaffold is in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
Mechanism of Action: Allosteric Inhibition
NS5B polymerase has a "right hand" architecture comprising fingers, palm, and thumb domains.[1] 6-amino-indole-3-carboxylate derivatives primarily target Allosteric Site 2 (Thumb Pocket II) or the Palm Site .
-
Binding Mode: The indole core occupies a hydrophobic pocket. The C3-carboxylate moiety often engages in hydrogen bonding with backbone amides (e.g., Ser, Tyr residues) or interacts with active site metal ions (
). -
Role of C6-Amino: Unsubstituted indoles in this pocket often suffer from poor solubility. The C6-amino group allows for the attachment of polar solubilizing groups (e.g., morpholines, piperazines) or heteroaromatic rings that reach out to the solvent front, stabilizing the "closed" (inactive) conformation of the enzyme.
Critical SAR Insights
-
C3 Position: Conversion to an amide (indole-3-carboxamide) often retains potency but alters the H-bond donor/acceptor profile. The free carboxylic acid is typically a prodrug candidate (esterified for cell permeability).
-
N1 Position: Alkylation at the indole nitrogen (e.g., with a cycloalkyl or benzyl group) is essential to fill the hydrophobic pocket of the allosteric site.
-
C6 Position: Acylation of the 6-amino group to form ureas or amides dramatically increases potency by engaging residues like Arg-386 or Met-414 .
Secondary Biological Target: Serine/Threonine Kinases
The 6-amino-indole-3-carboxylate core is a bioisostere for the purine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors.
Targets: JNK, DYRK1A, and CDK
-
JNK3 (c-Jun N-terminal Kinase 3): The indole nitrogen (N1) and the C3-carbonyl can form a bidentate H-bond interaction with the "hinge region" of the kinase (residues connecting the N- and C-terminal lobes).
-
DYRK1A: Inhibitors based on this scaffold have shown selectivity for DYRK1A, a target implicated in Down syndrome and Alzheimer's disease. The planar indole system stacks between the hydrophobic gatekeeper residue and the catalytic lysine.
Structural Logic
-
Hinge Binding: The C3-carboxylate (or its amide derivative) acts as the primary anchor.
-
Selectivity Vector: The C6-amino group points towards the ribose binding pocket or the solvent channel, depending on the exact binding mode. Derivatization here with bulky groups can induce selectivity by clashing with non-conserved residues in off-target kinases.
Emerging Targets: GPCRs and Bacterial Efflux
-
5-HT6 Receptor Antagonists: Indole-3-carboxamides (derived from the carboxylate core) are potent antagonists used in cognitive research. The C6-amino group is often sulfonated (forming a sulfonamide) to lock the conformation required for receptor antagonism.
-
Bacterial Efflux Pumps (AcrAB-TolC): The scaffold acts as an "efflux pump inhibitor" (EPI), potentiating the activity of antibiotics like tetracyclines in resistant Gram-negative bacteria.
Visualization: Pharmacophore & Pathway Logic
Pharmacophore Map of the Scaffold
The following diagram illustrates the functional vectors of the 6-amino-indole-3-carboxylate core.
Caption: Functional vector analysis of the 6-amino-indole-3-carboxylate scaffold mapping specific chemical substitutions to biological interaction sites on NS5B polymerase and Kinases.
Experimental Workflow: HCV NS5B Inhibition Assay
Caption: Standard radiometric workflow for evaluating 6-amino-indole-3-carboxylate derivatives against HCV NS5B polymerase activity.
Experimental Protocols
Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of Ethyl 6-amino-1H-indole-3-carboxylate from 4-nitroindole (a robust route avoiding unstable intermediates).
-
Starting Material: 4-Nitroindole.
-
Formylation: React 4-nitroindole with
and DMF (Vilsmeier-Haack) to yield 4-nitroindole-3-carboxaldehyde. -
Oxidation: Oxidize the aldehyde to the carboxylic acid using
(Pinnick oxidation). -
Esterification: Reflux in Ethanol with catalytic
to form Ethyl 4-nitroindole-3-carboxylate. -
Reduction: Hydrogenation (
) or reduction with converts the nitro group to the amine.-
Note: The 6-amino isomer requires starting with 6-nitroindole using the same sequence. 6-nitroindole is commercially available and follows the identical Vilsmeier-Haack
Oxidation Esterification Reduction pathway.
-
Protocol: In Vitro Kinase Assay (JNK3)
Objective: Determine the
-
Reagents: Recombinant JNK3, ATF2 (substrate), ATP,
. -
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 1 mM EGTA, 1 mM DTT. -
Procedure:
-
Incubate JNK3 (10 nM) with the test compound (dissolved in DMSO) for 15 min at room temperature.
-
Initiate reaction by adding ATP mix (10
M cold ATP + 0.5 Ci ) and ATF2 substrate (3 M). -
Incubate for 30 minutes at 30°C.
-
Stop reaction with phosphoric acid (150 mM).
-
Spot onto P81 phosphocellulose paper, wash 3x with 0.75% phosphoric acid, and count via liquid scintillation.
-
References
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. National Institutes of Health (PMC). Available at: [Link]
-
Molecular docking studies of indole derivatives containing cyanide group as hepatitis C Ns5b polymerase inhibitor. The Pharma Innovation Journal. Available at: [Link]
-
Design, synthesis and biological evaluation of novel derivatives of indole-3-carboxylic acid with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy. Available at: [Link]
Sources
History and Discovery of Substituted Indole-3-Carboxylate Synthesis: A Technical Deep Dive
Executive Summary: The Scaffold of Life and Medicine
The indole-3-carboxylate moiety represents a "privileged structure" in medicinal chemistry. From the ubiquitous plant hormone Auxin (Indole-3-acetic acid) to modern antiviral and anti-inflammatory therapeutics, functionalization at the C3 position of the indole core is critical. Historically, accessing this scaffold required circuitous routes involving pre-functionalized precursors.[1]
This guide traces the technical evolution of indole-3-carboxylate synthesis from the harsh conditions of the Fischer era to the atom-economic precision of Transition Metal Catalysis and the modern "Green Renaissance" of Direct C-H Carboxylation .
Historical Evolution of Synthetic Methodologies
The discovery of efficient synthesis routes for indole-3-carboxylates did not occur in a single moment but evolved through three distinct paradigms.
Era 1: The Classical Assembly (1883 – 1980s)
Early synthesis relied on the Fischer Indole Synthesis . While robust for general indoles, placing a carboxylate at C3 was non-trivial.
-
Strategy: Reaction of phenylhydrazines with
-keto esters (e.g., pyruvate derivatives). -
Limitation: Often resulted in indole-2-carboxylates due to thermodynamic stability. Accessing the 3-isomer required specific
-keto esters or multi-step oxidation of 3-alkyl indoles. -
Reissert Synthesis (1897): Provided an alternative via o-nitrotoluene, but conditions were harsh and functional group tolerance was poor.
Era 2: The Carbonylation Age (1990s – 2010s)
The advent of Palladium catalysis introduced Carbonylative Cyclization .
-
Breakthrough: Researchers utilized o-haloanilines or 2-alkynylanilines. By inserting Carbon Monoxide (CO) during the cyclization event, the ester moiety could be installed simultaneously with ring closure.
-
Key Players: Gabriele et al. and Larock pioneered Pd-catalyzed annulations that integrated CO insertion.
Era 3: The C-H Activation Renaissance (2010s – Present)
The current state-of-the-art focuses on Direct C-H Functionalization .
-
Discovery: In 2012, Kobayashi and co-workers reported a metal-free, base-mediated direct carboxylation of indoles using CO
. -
Significance: This bypassed the need for halides or CO gas, utilizing atmospheric CO
as a C1 source—a massive leap in atom economy and safety.
Core Synthetic Methodologies & Protocols
Method A: Direct C-H Carboxylation (The "Green" Standard)
Best for: Late-stage functionalization of existing indole cores.
This method utilizes the inherent nucleophilicity of the indole C3 position. While C3 is naturally nucleophilic, direct reaction with weak electrophiles like CO
Mechanism: The reaction relies on a "soft-soft" interaction. A bulky base (LiOtBu) deprotonates the N-H (pKa ~16). The resulting lithium indolyl species has dual character (N- vs. C-nucleophile). The Lithium cation plays a crucial role in stabilizing the transition state via coordination to the carboxylate oxygen, preventing decarboxylation.
Experimental Protocol (Standardized)
-
Setup: Flame-dried Schlenk tube, Argon atmosphere.
-
Reagents:
-
Substituted Indole (1.0 equiv)
-
LiOtBu (3.0 - 4.0 equiv) — Critical: Excess base shifts equilibrium.
-
CsF (1.0 equiv) — Optional: Enhances reactivity for electron-deficient indoles.
-
Solvent: Anhydrous DMF or DMSO (0.5 M).
-
-
Procedure:
-
Charge indole and base into the tube. Evacuate and backfill with CO
(balloon pressure, ~1 atm). -
Heat to 100 °C for 12–24 hours.
-
Quench: Cool to RT. Add Mel (Methyl Iodide) or acidify with HCl to trap the carboxylate as the ester or free acid respectively.
-
-
Purification: Extraction with EtOAc, followed by column chromatography.
Validation Check:
-
Self-Check: If yield is low (<40%), check moisture content of LiOtBu. It is highly hygroscopic and deactivates rapidly.
Method B: Pd-Catalyzed Oxidative Carbonylation
Best for: Building the indole ring de novo with the ester installed.
This approach constructs the indole ring from 2-alkynylanilines while inserting CO.[2][3] It is highly modular.
Mechanism:
-
Activation: Pd(II) coordinates to the alkyne.
-
Nucleophilic Attack: The amine attacks the activated alkyne (5-endo-dig cyclization) forming an indolyl-Pd intermediate.
-
CO Insertion: CO inserts into the Pd-C bond.
-
Alcoholysis: Nucleophilic attack by alcohol (ROH) releases the product and regenerates Pd(0).
-
Reoxidation: An oxidant (e.g., O
, CuCl , or excess I ) reoxidizes Pd(0) to Pd(II) to close the catalytic cycle.
Experimental Protocol
-
Reagents:
-
2-Alkynylaniline (1.0 equiv)
-
PdI
(1-2 mol%) + KI (10 mol%) -
Solvent: MeOH (acts as reactant and solvent).
-
Atmosphere: CO / Air mixture (4:1) or pure CO with chemical oxidant.
-
-
Procedure:
-
Dissolve substrate and catalyst in MeOH.
-
Pressurize reactor to 20 bar (CO/Air).
-
Heat to 80 °C for 4 hours.
-
-
Note: This reaction is sensitive to the electronic nature of the alkyne. Electron-withdrawing groups on the alkyne terminus may require higher pressures.
Mechanistic Visualization
Diagram 1: Base-Mediated Direct C-H Carboxylation (Kobayashi Pathway)
Caption: Mechanism of LiOtBu-mediated C-H carboxylation. The Lithium counter-cation is essential for stabilizing the carboxylate intermediate against decarboxylation.
Diagram 2: Pd-Catalyzed Carbonylative Cyclization
Caption: Pd(II)/Pd(0) catalytic cycle for the oxidative carbonylation of 2-alkynylanilines to indole-3-carboxylates.
Comparative Data Analysis
The following table synthesizes yield and condition data from key literature benchmarks.
| Methodology | Precursor | Reagents | Conditions | Typical Yield | Atom Economy |
| Direct C-H Carboxylation | Indole (H) | LiOtBu, CO | 100°C, 1 atm CO | 85 - 96% | High (Uses CO |
| Pd-Carbonylation | 2-Alkynylaniline | PdI | 80°C, 20 bar | 70 - 85% | Moderate (Requires CO) |
| Classical Vilsmeier | Indole | POCl | Multistep | 50 - 65% | Low (Stoichiometric waste) |
| Rh-Catalyzed C-H | Indole | [Rh(cod)Cl] | 120°C | 60 - 80% | Moderate (Expensive Catalyst) |
References
-
Kobayashi, K., et al. (2012).[4] "Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide." Organic Letters, 14(20), 5326–5329.[4]
-
Gabriele, B., et al. (2010). "Synthesis of 1-(alkoxyarylmethyl)indole-3-carboxylic esters from 2-alkynylaniline imines." Journal of Organic Chemistry.
-
Li, B., et al. (2020).[4] "Ni-Catalyzed Direct Carboxylation of an Unactivated C–H Bond with CO2." Organic Letters, 22(17), 6897–6902.[4]
-
Mizukami, A., et al. (2016).[5] "Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates." Organic Letters, 18, 748-751.[5]
-
Sakai, N., et al. (2006). "InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines." Tetrahedron Letters.
Sources
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 3. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonate-promoted C–H carboxylation of electron-rich heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04548A [pubs.rsc.org]
- 5. Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides [organic-chemistry.org]
pKa values and ionization of methyl 6-amino-1H-indole-3-carboxylate
Technical Whitepaper: Physicochemical Profiling of Methyl 6-amino-1H-indole-3-carboxylate
Executive Summary
This compound (CAS: 942-24-5) is a bifunctional indole scaffold frequently employed as a precursor in the synthesis of kinase inhibitors and DNA-intercalating agents. Its utility relies on the orthogonal reactivity of the C6-amine (nucleophilic) and the C3-ester (electrophilic).
However, the physicochemical behavior of this molecule is non-trivial. The conjugation between the electron-rich indole ring and the electron-withdrawing C3-ester creates a "push-pull" electronic system that drastically suppresses the basicity of the C6-amine compared to typical anilines.
This guide provides a theoretical ionization profile, details the specific electronic mechanisms shifting the pKa, and outlines a robust UV-metric titration protocol for experimental validation, addressing the compound's low aqueous solubility.
Structural Analysis & pKa Prediction
To understand the ionization behavior, we must deconstruct the molecule into its competing electronic influences.
The Ionization Centers
The molecule presents two potential ionization sites in aqueous media:
| Site | Functional Group | Type | Predicted pKa | State at pH 7.4 |
| N6 | Primary Amine (–NH₂) | Base (Conjugate Acid) | 2.8 – 3.5 | Neutral (Unionized) |
| N1 | Indole Nitrogen (–NH–) | Acid | 12.5 – 13.5 | Neutral (Unionized) |
The "Push-Pull" Electronic Effect
The low predicted pKa of the C6-amine (compared to aniline, pKa ~4.6) is a direct result of the C3-ester.
-
Indole Electron Density: The pyrrole nitrogen (N1) donates electron density into the ring system, typically making the carbocyclic ring electron-rich.
-
Ester Withdrawal (The "Pull"): The carbonyl group at position 3 is a strong electron-withdrawing group (EWG). Through vinylogy, it conjugates with the indole double bond.
-
Resonance Dampening: The lone pair on the C6-amine (N6) can delocalize into the ring. However, the strong pull from the C3-ester effectively reduces the electron density available at N6 for protonation.
Experimental Determination Protocol
Challenge: Due to the compound's predicted low pKa (< 4) and high lipophilicity (estimated LogP > 2.0), standard potentiometric titration (pH electrode) is prone to errors caused by precipitation and electrode insensitivity at low pH.
Solution: The Spectrophotometric (UV-metric) Titration method is the gold standard for this class of compounds. This method relies on the shift in UV absorbance maxima (
Workflow Diagram
Figure 1: UV-metric pKa determination workflow optimized for low-solubility indoles.
Detailed Methodology
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
Spectroscopic grade Methanol (MeOH).
-
0.15 M KCl (Ionic Strength Adjuster).
Protocol:
-
Stock Solution Preparation: Dissolve ~1 mg of this compound in 10 mL of MeOH. This ensures the sample is fully solubilized before aqueous dilution.
-
The "Extreme" Scans:
-
Prepare a "Acidic Blank": 10 µL Stock + 2 mL 0.1 M HCl. Scan 200–400 nm.
-
Prepare a "Neutral Blank": 10 µL Stock + 2 mL Phosphate Buffer (pH 7.0). Scan 200–400 nm.
-
Observation: You should see a bathochromic shift (red shift) in the neutral species compared to the protonated species due to the restoration of full conjugation.
-
-
Titration (The D3 Method):
-
Use a titration vessel coupled with a fiber-optic dip probe or flow cell.
-
Start at pH ~1.5 (fully protonated).
-
Titrate with KOH/NaOH to raise pH in 0.2 unit increments up to pH 5.5.
-
Note: Going above pH 6 is unnecessary for the amine pKa and risks ester hydrolysis.
-
-
Data Analysis (Yasuda-Shedlovsky):
-
Since the experiment uses MeOH/Water, the measured pKa (
) is an apparent value. -
Repeat the titration at three different MeOH concentrations (e.g., 30%, 40%, 50%).
-
Plot
vs. % Solvent and extrapolate to 0% to find the aqueous pKa.
-
Stability & Handling Implications
Hydrolysis Risk (The "Hidden" Variable)
The methyl ester at C3 is susceptible to hydrolysis, particularly in high pH (basic) conditions.
-
Reaction: Methyl ester
Carboxylic Acid (Indole-3-carboxylic acid).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Impact: The carboxylic acid derivative has a completely different solubility profile (anionic at pH 7) and will interfere with pKa measurements if hydrolysis occurs during the assay.
-
Precaution: Perform titrations rapidly (within 30 mins) and avoid pH > 9.
Solubility vs. pH
| pH Region | Dominant Species | Solubility |
| pH < 2.0 | Cationic ( | Moderate/High |
| pH 3.0 – 11.0 | Neutral ( | Very Low (Precipitation Risk) |
| pH > 12.0 | Anionic (Indole | Moderate (but high hydrolysis risk) |
References
-
Electronic Effects in Indoles
-
Spectrophotometric Titration Protocols
-
Reijenga, J., et al. (2013). "The determination of pKa values by capillary electrophoresis and spectrophotometry." Journal of Chromatography B.
-
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Indole Reactivity Data
-
PubChem Compound Summary for Methyl indole-3-carboxylate.[5] National Center for Biotechnology Information.
-
-
General Aniline/Indole pKa Data
-
Bordwell pKa Table.[6] (Standard reference for acidity in organic chemistry).
-
Sources
- 1. Exploring the electrophilic directing influence of heteroaromatic rings using crystal structure data mining. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. vaia.com [vaia.com]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Title: Robust and Scalable Synthesis of Methyl 6-Amino-1H-indole-3-carboxylate: A Key Building Block for Drug Discovery
An Application Note for Medicinal Chemists and Synthetic Organic Chemists
Abstract
Methyl 6-amino-1H-indole-3-carboxylate is a pivotal heterocyclic scaffold, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and serotonin receptor agonists. This application note provides a comprehensive, field-tested guide for the reliable synthesis of this key building block. We present a robust two-step protocol commencing with the regioselective nitration of commercially available methyl 1H-indole-3-carboxylate, followed by a highly efficient catalytic hydrogenation to yield the target amine. The protocols are designed for scalability and clarity, with an emphasis on explaining the chemical principles behind critical experimental choices, ensuring both safety and reproducibility for researchers in drug development and academic settings.
Overview of the Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-step sequence that leverages the well-established chemistry of the indole nucleus. The strategy involves:
-
Electrophilic Nitration: Introduction of a nitro group at the C6 position of the indole ring. This step transforms the electron-rich indole into an electron-deficient precursor, setting the stage for the final reduction.
-
Catalytic Hydrogenation: Reduction of the aromatic nitro group to the corresponding primary amine. This transformation is highly selective and clean, utilizing a heterogeneous catalyst that simplifies product purification.
This approach is favored for its high overall yield, use of readily available starting materials, and operational simplicity.
Caption: Overall two-step synthetic route.
Protocol 1: Synthesis of Methyl 6-Nitro-1H-indole-3-carboxylate
Principle and Rationale
The nitration of methyl 1H-indole-3-carboxylate is an electrophilic aromatic substitution. The indole ring is highly reactive towards electrophiles; however, the C3 position is deactivated by the electron-withdrawing methyl carboxylate group. Under strongly acidic conditions, the indole nitrogen is protonated, further deactivating the heterocyclic ring and directing the electrophile (NO₂⁺) to the benzene portion of the molecule. The use of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at low temperatures generates the nitronium ion (NO₂⁺) in situ. Careful temperature control (0-5 °C) is critical to prevent polysubstitution and oxidative side reactions, ensuring regioselective nitration at the C6 position.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Methyl 1H-indole-3-carboxylate | ≥98% | Sigma-Aldrich |
| Potassium Nitrate (KNO₃) | ACS Reagent, ≥99% | Fisher |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | J.T. Baker |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - |
| Ice (from deionized water) | - | - |
| Round-bottom flask (250 mL), Stir bar | - | - |
| Ice bath, Thermometer | - | - |
| Separatory funnel, Rotary evaporator | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in a large ice-salt bath.
-
Acid Addition: Carefully add 50 mL of concentrated sulfuric acid to the flask and allow it to cool to 0 °C with gentle stirring.
-
Substrate Addition: Once the acid has cooled, add methyl 1H-indole-3-carboxylate (5.0 g, 28.5 mmol) portion-wise to the stirred sulfuric acid. Ensure the temperature does not rise above 5 °C during the addition. Stir until all the solid has dissolved.
-
Nitrating Agent Addition: Add potassium nitrate (3.17 g, 31.4 mmol, 1.1 equiv) slowly and in small portions over 30 minutes. Use a powder funnel for the addition and monitor the internal temperature closely, maintaining it between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up - Quenching: In a separate large beaker (1 L), prepare a slurry of crushed ice and water (~500 g). Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. A yellow precipitate will form.
-
Work-up - Extraction: Allow the ice to melt completely. Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL). The bicarbonate wash is crucial to neutralize any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude yellow solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford methyl 6-nitro-1H-indole-3-carboxylate as a bright yellow powder.
-
Expected Yield: 70-80%.
-
Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 8.65 (d, J = 2.0 Hz, 1H, H-7), 8.25 (s, 1H, H-2), 8.05 (dd, J = 8.8, 2.2 Hz, 1H, H-5), 7.70 (d, J = 8.8 Hz, 1H, H-4), 3.85 (s, 3H, OCH₃).
Protocol 2: Reduction to this compound
Principle and Rationale
Catalytic hydrogenation is the method of choice for reducing aromatic nitro groups to amines due to its high efficiency, clean conversion, and simple work-up.[1][2] Palladium on activated carbon (Pd/C) is a highly effective heterogeneous catalyst for this transformation. The reaction proceeds via the transfer of hydrogen gas to the substrate on the surface of the palladium catalyst. Ethanol is an excellent solvent as it readily dissolves the starting material and is inert under the reaction conditions. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply for the reduction. The work-up simply involves the filtration of the solid catalyst.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Methyl 6-nitro-1H-indole-3-carboxylate | From Protocol 1 | - |
| Palladium on Carbon (Pd/C), 10 wt. % | Degussa type | Strem Chemicals |
| Ethanol (EtOH), 200 proof | Anhydrous | Decon Labs |
| Hydrogen (H₂) gas | High Purity (≥99.9%) | - |
| Parr Hydrogenation Apparatus or H-Cube System | - | - |
| Celite® 545 | Filtration aid | - |
| Buchner funnel and filter flask | - | - |
Safety Note: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle with care in a well-ventilated fume hood and do not allow the catalyst to dry completely in the air. Quench the used catalyst by suspending it in water.
Step-by-Step Experimental Procedure
Caption: Experimental workflow for catalytic hydrogenation.
-
Vessel Charging: To a suitable high-pressure reaction vessel (e.g., a Parr bottle), add methyl 6-nitro-1H-indole-3-carboxylate (4.0 g, 18.2 mmol) and 100 mL of ethanol.
-
Catalyst Addition: In a fume hood, carefully add 10% Pd/C (0.40 g, 10 wt. %) to the reaction vessel. Note: Add the catalyst as the last reagent to minimize handling time in the open air.
-
System Setup: Secure the vessel to the hydrogenation apparatus.
-
Inerting: Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to remove all oxygen.
-
Hydrogenation: Evacuate the vessel and introduce hydrogen gas to a pressure of 50 psi. Begin vigorous stirring. The reaction is mildly exothermic, and a slight temperature increase may be observed.
-
Reaction Monitoring: The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). The reaction can also be monitored by TLC, where the disappearance of the yellow starting material and the appearance of a new, UV-active spot (the product) is observed.
-
Work-up - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen gas three times. Open the vessel in the fume hood and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol (2 x 20 mL).
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically of high purity.
Purification and Characterization
-
Purification: The crude product is often >95% pure and can be used without further purification. If necessary, it can be recrystallized from ethyl acetate/hexanes to yield an off-white to light brown solid.
-
Expected Yield: 95-99%.
-
Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 11.45 (s, 1H, NH), 7.80 (s, 1H, H-2), 7.65 (d, J = 8.4 Hz, 1H, H-4), 6.80 (s, 1H, H-7), 6.55 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 5.05 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.08; found: 191.08.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 1H-indole-3-carboxylate | KNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 | 2 | 70 - 80 |
| 2 | Methyl 6-nitro-1H-indole-3-carboxylate | H₂, 10% Pd/C | EtOH | 25 | 2 - 4 | 95 - 99 |
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Step 1: Low yield or multiple products | Temperature exceeded 5 °C during nitration. | Maintain strict temperature control. Add reagents more slowly. |
| Step 1: Incomplete reaction | Insufficient stirring or reaction time. | Ensure vigorous stirring to keep the mixture homogeneous. Monitor by TLC until starting material is consumed. |
| Step 2: Stalled or incomplete reduction | Inactive catalyst or insufficient hydrogen pressure. | Use fresh, high-quality catalyst. Ensure the system is leak-proof and maintain H₂ pressure. |
| Step 2: Product darkens upon standing | Air oxidation of the aromatic amine. | Store the final product under an inert atmosphere (N₂ or Ar) and protect it from light. |
References
-
Organic Syntheses. Collective Volume 4, p.698 (1963); Volume 34, p.76 (1954).
-
Sigma-Aldrich. Nitro Reduction - Common Conditions. [1]
-
Caddick, S., et al. (2005). Microwave-assisted Fischer indole synthesis. Organic & Biomolecular Chemistry, 3(4), 645-647.
-
PubChem. Methyl 6-amino-1H-indole-2-carboxylate. (Provides data on a similar scaffold). [3]
-
Master Organic Chemistry. Reduction of Nitro Groups. (2018). [2]
Sources
Hydrolysis conditions for methyl 6-amino-1H-indole-3-carboxylate
Executive Summary
This guide details the protocol for the saponification of methyl 6-amino-1H-indole-3-carboxylate to its corresponding free acid, 6-amino-1H-indole-3-carboxylic acid .
Critical Challenge: Indole-3-carboxylic acids are inherently unstable and prone to thermal and acid-catalyzed decarboxylation , yielding the corresponding indole (6-aminoindole) as a byproduct. Furthermore, the electron-donating 6-amino group stabilizes the ester, potentially requiring longer reaction times, yet the reaction conditions must remain mild to prevent degradation.
Recommended Strategy: Use Lithium Hydroxide (LiOH) in a THF/Water system at moderate temperatures (40–50°C). This method balances solubility, reactivity, and product stability better than harsh NaOH/Reflux protocols.
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Compound: this compound
-
CAS: N/A (Precursor often custom synthesized)
-
Target: 6-amino-1H-indole-3-carboxylic acid
-
Molecular Weight: 190.19 g/mol (Ester)
176.17 g/mol (Acid)
The Decarboxylation Trap
Indole-3-carboxylic acids possess a specific instability. The indole ring is electron-rich; protonation at C-3 (facilitated by acid or heat) disrupts aromaticity, leading to the loss of CO₂ and re-aromatization to 6-aminoindole.
-
Risk Factor: High temperature (>60°C) and low pH (<2).
-
Mitigation: Maintain basic conditions during reaction and strictly control pH during workup, targeting the Isoelectric Point (pI) for precipitation.
Electronic Effects
The 6-amino group is a strong electron donor (+M effect). It pushes electron density into the indole ring and, by conjugation, to the ester carbonyl at position 3.
-
Consequence: The ester carbonyl carbon is less electrophilic than in unsubstituted indoles, making nucleophilic attack by hydroxide slower.
-
Solution: Use a solvent system (THF/H₂O) that ensures full solubility of the substrate to maximize the effective concentration of the reactants.
Experimental Protocol
Method A: Mild Hydrolysis (LiOH/THF/H₂O) – Gold Standard
Recommended for initial attempts and scale-up due to mildness.
Reagents:
-
This compound (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 – 4.0 equiv)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.26 mmol) of the methyl ester in 10 mL of THF . Ensure complete dissolution.
-
Base Addition: Dissolve 662 mg (15.8 mmol, 3 equiv) of LiOH·H₂O in 5 mL of water . Add this aqueous solution dropwise to the THF solution.
-
Note: The mixture may become biphasic or cloudy; vigorous stirring is essential.
-
-
Reaction: Heat the mixture to 45°C using an oil bath. Monitor by TLC (System: 10% MeOH in DCM) or LCMS every 2 hours.
-
Target: Disappearance of ester (M+H = 191) and appearance of acid (M+H = 177).
-
Duration: Typically 4–16 hours. If sluggish after 6 hours, increase temp to 55°C, but do not exceed 60°C .
-
-
Concentration: Once complete, cool to Room Temperature (RT). Evaporate the THF under reduced pressure (Rotavap) at 35°C. You will be left with an aqueous slurry of the lithium carboxylate salt.
-
Workup (Critical Step):
-
Dilute the residue with 10 mL Water .
-
Wash the aqueous layer with 10 mL Ethyl Acetate (EtOAc) to remove any unreacted ester or decarboxylated byproduct (6-aminoindole). Discard the organic layer.
-
Cool the aqueous layer to 0°C (ice bath).
-
Acidification: Slowly add 1M HCl dropwise while monitoring pH with a meter.
-
Target pH: Adjust to pH 4.5 – 5.0 .
-
Why? The product is zwitterionic (Amino group pKa ≈ 4.6, Carboxylic acid pKa ≈ 4.0). At pH ~4.5, it is near its isoelectric point and least soluble. Going to pH 1 will form the soluble hydrochloride salt (
).
-
-
Isolation: Stir at 0°C for 30 mins. Filter the precipitate.[1] Wash with a small amount of cold water followed by cold acetone.
-
Drying: Dry under high vacuum at RT. Do not use a drying oven >40°C.
Method B: Saponification (NaOH/MeOH) – Alternative
Use only if Method A fails to drive conversion.
-
Suspend ester (1.0 equiv) in Methanol (10 V) .
-
Add 2M NaOH (5.0 equiv) .
-
Heat to 60°C (Reflux). Monitor closely.
-
Workup follows Method A, but requires careful removal of MeOH before acidification to prevent methyl ester reformation.
Visualized Workflows
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the hydrolysis pathway and the critical decarboxylation side-reaction to avoid.
Caption: Mechanistic pathway showing the hydrolysis route (green) and the risk of decarboxylation (red) if conditions are too acidic or hot.
Figure 2: Experimental Workflow Decision Tree
Caption: Step-by-step decision tree for the hydrolysis protocol, emphasizing the iterative check for conversion.
Quality Control & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Appearance | Off-white to beige solid. | Dark brown/black indicates oxidation. Use inert atmosphere ( |
| LCMS | Mass [M+H]+ = 177.2 | Mass 133.2 indicates decarboxylation (6-aminoindole). |
| Solubility | Soluble in DMSO, dilute base. | Insoluble in water at pH 5. |
| Yield | Expected: 75 – 90% | Low yield? Check aqueous mother liquor; product may be too soluble if pH < 4 or > 6. |
References
- General Indole Hydrolysis:Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 39, p.30 (1959).
- Decarboxylation Risks:Journal of Organic Chemistry, 2008, 73, 9476-9478. (Discusses decarboxylation mechanisms of malonic/indole acids).
-
Synthesis of Amino-Indoles: Arkivoc, 2025, 5, 124-135. (Discusses reactivity of amino-indole esters and protection strategies).
-
pKa and Stability: ChemicalBook & PubChem Data, Entry for Indole-3-carboxylic acid (CAS 771-50-6) and 6-Aminoindole (CAS 5318-27-4).
Sources
Application Note: Methyl 6-amino-1H-indole-3-carboxylate as a Strategic Scaffold in Kinase Inhibitor Design
Executive Summary
Methyl 6-amino-1H-indole-3-carboxylate (CAS: 101263-63-6) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR, and JAK families). Its utility stems from its orthogonal reactivity profile: the C6-amino group serves as a nucleophilic handle for extending into the solvent-exposed regions of ATP-binding pockets, while the C3-ester provides a rigid anchor that can be derivatized to interact with the hinge region or gatekeeper residues.
This Application Note provides a validated protocol for utilizing this intermediate to synthesize urea-linked kinase inhibitors, a structural motif found in approved drugs such as Sorafenib and Lenvatinib.
Structural Analysis & Reactivity Profile
To maximize yield and chemoselectivity, researchers must understand the electronic landscape of the molecule. The indole core is electron-rich, but the electron-withdrawing C3-ester stabilizes the system, making the C6-amine the primary nucleophile.
The Three-Point Reactivity Map
The molecule presents three distinct sites for functionalization, which must be addressed in a specific order to avoid side reactions.
Figure 1: Orthogonal reactivity landscape. The C6-amine allows for chemoselective derivatization without protecting the N1-indole nitrogen under neutral conditions.
Application Case Study: Synthesis of VEGFR-2 Inhibitor Analogs
A common strategy in kinase inhibitor discovery is the installation of a "urea tail" at the 6-position. This moiety forms critical hydrogen bonds with the Asp-Phe-Gly (DFG) motif in the kinase activation loop.
Target Transformation:
this compound + Aryl Isocyanate
Experimental Design Rationale
-
Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF). DCM is preferred for isocyanate reactions as it minimizes competitive hydrolysis of the isocyanate.
-
Base: Pyridine or Triethylamine (TEA). While the reaction can proceed without base, a mild base scavenges any trace acid that might protonate the amine, ensuring reaction kinetics remain fast.
-
Stoichiometry: A slight excess (1.1 equiv) of isocyanate ensures complete consumption of the valuable indole intermediate.
Detailed Protocol: Urea Coupling
Objective: Synthesis of Methyl 6-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-indole-3-carboxylate.
Materials & Reagents
| Reagent | Equiv. | Role | Handling Note |
| This compound | 1.0 | Limiting Reagent | Store at -20°C; protect from light. |
| 3-(Trifluoromethyl)phenyl isocyanate | 1.1 | Electrophile | Moisture sensitive; dispense in hood. |
| Dichloromethane (Anhydrous) | N/A | Solvent | Dry over molecular sieves. |
| Pyridine | 1.5 | Base/Catalyst | Unpleasant odor; use fume hood. |
Step-by-Step Methodology
-
Preparation:
-
Reaction Initiation:
-
Cool the solution to 0°C using an ice bath.
-
Add Pyridine (121 µL, 1.5 mmol) via syringe.
-
Add 3-(Trifluoromethyl)phenyl isocyanate (150 µL, 1.1 mmol) dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).
-
Stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (fluorescent blue spot) should disappear, replaced by a lower Rf spot (Urea product).
-
-
Workup (Precipitation Method):
-
Note: Urea products often precipitate from DCM.
-
If a heavy white precipitate forms: Filter the solid using a Büchner funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexane (2 x 10 mL).
-
If no precipitate forms: Concentrate the solvent to ~2 mL under reduced pressure, then add Hexane (20 mL) to induce precipitation. Filter as above.
-
-
Purification (if necessary):
-
If the filtrate is impure, perform Flash Column Chromatography using a gradient of 0
5% Methanol in DCM.
-
Workflow Visualization
Figure 2: Operational workflow for the urea coupling reaction. This method minimizes chromatographic purification steps.
Quality Control & Stability
Analytical Parameters
To validate the synthesis, look for these specific markers:
-
1H NMR (DMSO-d6, 400 MHz):
-
Urea Protons: Two distinct singlets (exchangeable with D2O) typically appearing between 8.8 ppm and 9.5 ppm .
-
Indole NH: A broad singlet around 11.5–12.0 ppm .
-
Ester Methyl: A sharp singlet at ~3.8 ppm (integration 3H).
-
-
LC-MS:
-
Expect [M+H]+ peak corresponding to MW of Indole + Isocyanate.
-
Example Calculation: 190.2 (Indole) + 187.1 (Isocyanate) = 377.3 (Expected Mass).
-
Storage & Handling
-
Oxidation Sensitivity: 6-aminoindoles are prone to oxidation (turning purple/brown) upon air exposure. Store the starting material under Argon at -20°C.
-
Light Sensitivity: Protect from direct light to prevent photolytic degradation of the indole ring.
References
-
Vertex AI Search. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Zhao, Y., et al. (2017).[3] Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Application Notes and Protocols: Amide Coupling Reactions with Methyl 6-Amino-1H-indole-3-carboxylate
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, functionalized indoles such as methyl 6-amino-1H-indole-3-carboxylate serve as critical building blocks for the synthesis of a diverse array of bioactive molecules. The amino group at the 6-position provides a versatile handle for the introduction of various substituents via amide bond formation, a cornerstone reaction in drug discovery and development.[2] This guide provides an in-depth exploration of amide coupling reactions involving this specific indole derivative, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
The direct coupling of a carboxylic acid and an amine to form an amide is a kinetically slow process that requires activation of the carboxylic acid.[3] This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving the integrity of often complex molecular structures.
This document will focus on two of the most widely used and effective classes of coupling reagents: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][4] We will delve into the mechanistic nuances of these reagents, provide step-by-step protocols for their application with this compound, and discuss key considerations for reaction setup, monitoring, workup, and purification.
Mechanistic Principles of Amide Bond Formation
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing amide coupling reactions.
Carbodiimide-Mediated Coupling (EDC/HOBt)
EDC is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.[5] To circumvent this, additives such as N-hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[6][7] The amine then reacts with the HOBt-activated ester to furnish the desired amide.[6]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Uronium/Aminium Salt-Mediated Coupling (HATU)
HATU is a highly efficient coupling reagent that belongs to the uronium/aminium salt family.[4] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[4] The amine then readily reacts with this activated ester to form the amide bond. The pyridine nitrogen in the HOAt portion of HATU is thought to facilitate the reaction through a neighboring group effect, which contributes to the high coupling efficiencies and fast reaction rates observed with this reagent.[4]
Caption: Mechanism of HATU-mediated amide coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic carboxylic acid.
General Experimental Workflow
Caption: General workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Coupling
This protocol is a robust and cost-effective method suitable for a wide range of substrates.
Materials:
-
This compound
-
Carboxylic acid (1.0 - 1.2 equivalents)
-
EDC·HCl (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add HOBt (1.2 equivalents) to the reaction mixture.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Add DIPEA (2.5 equivalents) dropwise. The reaction mixture may become cloudy.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.[8]
Protocol 2: HATU Coupling
HATU is often employed for more challenging couplings, including those involving sterically hindered substrates or electron-deficient amines, due to its high reactivity.[9]
Materials:
-
This compound
-
Carboxylic acid (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard aqueous workup reagents
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Summary of Reaction Parameters
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Additive | N-hydroxybenzotriazole (HOBt) | Not typically required |
| Base | DIPEA or TEA | DIPEA |
| Stoichiometry (Reagent) | 1.2 - 1.5 eq. | 1.1 - 1.5 eq. |
| Stoichiometry (Base) | 2.0 - 3.0 eq. | 2.0 - 4.0 eq. |
| Solvent | DMF, DCM | DMF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 4 - 24 hours | 1 - 18 hours |
| Cost | Generally lower | Higher |
| Reactivity | Good | Excellent, especially for difficult couplings |
Purification and Characterization
Purification
Purification of the newly synthesized amide is most commonly achieved by flash column chromatography on silica gel.[8] The choice of eluent system will depend on the polarity of the product. A typical starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased. It is advisable to first determine an appropriate solvent system using TLC.[10]
In cases where the product is contaminated with residual DMF from the reaction, an aqueous workup with multiple water washes prior to chromatography is recommended.[10]
Characterization
The structure and purity of the final amide product should be confirmed by standard spectroscopic techniques.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the amine protons of the starting indole and the appearance of a new amide N-H signal (typically a broad singlet) in the ¹H NMR spectrum are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.[1]
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (C=O) for the amide group (typically around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹) can be observed.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider switching to a more powerful coupling reagent like HATU.[11] Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: The formation of N-acylurea with EDC can be minimized by the addition of HOBt.[5] If racemization is a concern with chiral carboxylic acids, using HOBt or switching to HATU is recommended.
-
Poorly Reactive Amines: this compound is an electron-rich aromatic amine and is generally a good nucleophile. However, if coupling with a particularly hindered carboxylic acid, longer reaction times or elevated temperatures may be necessary. For extremely challenging couplings, alternative methods such as the use of acyl fluorides may be explored.[9]
-
Solubility Issues: If the starting materials or product have poor solubility in common solvents like DCM or ethyl acetate, DMF is a good alternative. However, its high boiling point can make it difficult to remove completely.
Conclusion
The amide coupling reactions of this compound are fundamental transformations for the synthesis of a wide range of potentially bioactive molecules. A judicious choice of coupling reagents and reaction conditions is critical for success. This guide provides a comprehensive overview of two of the most reliable methods, EDC/HOBt and HATU coupling, complete with detailed protocols and mechanistic insights. By understanding the principles outlined herein, researchers can effectively and efficiently synthesize novel indole-based amides for their drug discovery and development programs.
References
- Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 6, 935–941.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Wikipedia. (n.d.). HATU.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Hart, A. C., et al. (2009). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 13(5), 900–906.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11488–11492.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?.
- ResearchGate. (2016). How to separate amide and indole?.
- Cacciatore, I., et al. (2019). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 24(15), 2757.
- Sarka, J., & Dvorak, D. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4983.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-358.
- ResearchGate. (2001). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate.
- Batey, R. A., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954.
- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94.
- Scheidt, K. A., et al. (2009). Single-flask synthesis of N-acylated indoles by catalytic dehydrogenative coupling with primary alcohols. Organic Letters, 11(24), 5626–5629.
- ResearchGate. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.
- MDPI. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Batey, R. A., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-54.
- G. A. Olah, et al. (2006). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 71(9), 3551–3554.
- YouTube. (2025). Synthesis of Amide from Amine and Carboxylic Acid | Reaction Mechanism.
- Li, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 42–47.
- Fochi, F., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(44), 21713-21720.
- Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of 6-Amino-Indole-3-Carboxylates
The following Application Note and Protocol guide details the synthesis of 6-amino-indole-3-carboxylates.
Introduction & Strategic Analysis
The 6-amino-indole-3-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antivirals, anti-inflammatory agents, and kinase inhibitors. The C6-amino group provides a critical vector for diversification (e.g., amide coupling, sulfonylation), while the C3-carboxylate offers a handle for further elaboration or solubilization.
Synthesizing this specific substitution pattern is historically challenging due to:
-
Regioselectivity Issues: Classical Fischer indole synthesis using 3-substituted phenylhydrazines typically yields a difficult-to-separate mixture of 4- and 6-isomers.
-
Step Count: Traditional routes often involve nitration of a pre-formed indole followed by reduction, requiring multiple isolation steps and purification.[1]
-
Functional Group Tolerance: The high reactivity of the C6-amino group often necessitates protection/deprotection sequences.
This guide presents two advanced one-pot protocols that circumvent these limitations. The primary protocol utilizes a Reductive Cyclization Cascade starting from 2,4-dinitro precursors, ensuring 100% regiocontrol for the 6-position. The secondary protocol describes a Modified Reissert-Hennessy approach for specific ester derivatives.
Mechanism & Chemistry[2][3][4][5][6][7][8]
The most robust route to 6-amino-indoles involves the reductive cyclization of o-nitroaryl precursors. By employing a 2,4-dinitro-substituted benzene ring, the C2-nitro group serves as the latent nitrogen source for the indole ring (becoming N1), while the C4-nitro group is positioned meta to the nitrogen source, which corresponds geometrically to the C6 position of the final indole core.
Reaction Pathway (Reductive Cyclization)
The transformation proceeds via a cascade:
-
Condensation: Formation of an unsaturated intermediate (e.g., cinnamate or enamine) from a 2,4-dinitrobenzaldehyde or similar precursor.
-
Nitro Reduction: Simultaneous reduction of both nitro groups to amines (or hydroxylamines) using a metal/acid system (Fe/AcOH) or catalytic hydrogenation.
-
Cyclization: The newly formed aniline at position 1 attacks the electrophilic side chain (C3 precursor), followed by elimination of ammonia or water to aromatize the indole ring.
Caption: Mechanistic pathway for the regioselective synthesis of 6-amino-indole-3-carboxylates via reductive cyclization.
Experimental Protocols
Protocol A: One-Pot Reductive Cyclization (Recommended)
Target: Ethyl 6-amino-1H-indole-3-carboxylate Scale: 10 mmol Yield Expectation: 65-75%
This protocol couples the formation of the carbon skeleton with a reductive cyclization, ensuring that the 6-amino group is generated in situ.
Reagents
-
Starting Material: 2,4-Dinitrobenzaldehyde (1.96 g, 10 mmol)
-
Reagent A: Ethyl diazoacetate (EDA) (Caution: Hazardous) or Ethyl azidoacetate (safer alternative if available) (1.2 equiv)
-
Catalyst: Boron trifluoride diethyl etherate (BF3·OEt2) (10 mol%)
-
Reductant: Iron powder (Fe) (325 mesh, 10 equiv) or Pd/C (10% w/w) for hydrogenation.
-
Solvent: Dichloromethane (DCM) for step 1; Acetic Acid (AcOH) for step 2.
Procedure
-
Skeleton Formation (Step 1):
-
In a dry round-bottom flask under N2, dissolve 2,4-dinitrobenzaldehyde (10 mmol) in anhydrous DCM (20 mL).
-
Cool to 0°C. Add BF3·OEt2 (1 mmol) dropwise.
-
Slowly add Ethyl Diazoacetate (12 mmol) via syringe pump over 30 minutes to control N2 evolution.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC should show consumption of aldehyde and formation of the intermediate (ethyl 3-hydroxy-2-(2,4-dinitrophenyl)propionate or dehydrated cinnamate).
-
-
Solvent Swap (One-Pot Transition):
-
Evaporate DCM carefully under reduced pressure.
-
Re-dissolve the residue immediately in Glacial Acetic Acid (30 mL).
-
-
Reductive Cyclization (Step 2):
-
Add Iron powder (100 mmol, ~5.6 g) to the acetic acid solution.
-
Heat the mixture to 80°C with vigorous stirring for 4 hours.
-
Observation: The reaction will turn dark, then lighten as the nitro groups reduce and the indole crystallizes/forms.
-
-
Work-up:
-
Cool to RT. Dilute with Ethyl Acetate (100 mL).
-
Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.
-
Neutralize the filtrate carefully with saturated NaHCO3 solution (Caution: CO2 evolution).
-
Separate organic layer, wash with brine, and dry over Na2SO4.
-
-
Purification:
-
Concentrate in vacuo.[2]
-
Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient 3:1 to 1:1). The 6-amino indole is polar; the amine may streak, so adding 1% Et3N to the eluent is recommended.
-
Data Table: Expected Chemical Shifts (1H NMR, DMSO-d6)
| Position | Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NH (Indole) | 11.2 | Broad Singlet | Indole N-H |
| C2-H | 7.85 | Doublet (J=2.5 Hz) | Indole C2 |
| C4-H | 7.65 | Doublet (J=8.5 Hz) | Ortho to C5 |
| C7-H | 6.55 | Doublet (J=2.0 Hz) | Meta to C5 |
| C5-H | 6.45 | dd (J=8.5, 2.0 Hz) | Adjacent to amine |
| NH2 (Amine) | 4.90 | Broad Singlet | C6-Amino |
| Ester CH2 | 4.25 | Quartet | Ethyl group |
Protocol B: Modified Reissert-Hennessy Synthesis
Target: Ethyl 6-amino-indole-2-carboxylate (Note: Reissert yields 2-carboxylates; this is an alternative if the 3-isomer is not strictly required or if 2-substitution is preferred).
Note: For the specific 3-carboxylate requested, stick to Protocol A. Protocol B is provided for completeness regarding "one-pot reductive cyclization" of dinitro-precursors.
Procedure Summary
-
React 2,4-dinitrotoluene with diethyl oxalate and KOtBu in ethanol (One-pot condensation).
-
Acidify to form the pyruvate dimer.
-
Add Zn dust/AcOH directly to the vessel (One-pot reduction).
-
Isolate Ethyl 6-aminoindole-2-carboxylate.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is "self-validating," observe the following critical control points:
| Issue | Indicator | Root Cause | Corrective Action |
| Low Yield | Incomplete conversion of aldehyde in Step 1. | Catalyst deactivation or wet solvent. | Use fresh BF3·OEt2 and anhydrous DCM. Ensure EDA is added slowly. |
| Product is Red/Dark | Presence of azo-intermediates or incomplete reduction. | Insufficient reducing agent (Fe). | Increase Fe equivalents to 15x or extend reaction time at 80°C. |
| Regioisomers? | NMR shows multiple sets of aromatic peaks. | Incorrect starting material. | Verify 2,4-dinitrobenzaldehyde purity. 3-nitro isomers will yield mixed indoles. |
| Emulsions | Difficulty separating layers during workup. | Iron salts precipitating. | Use Rochelles salt (Na/K tartrate) wash to chelate iron before separation. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot synthesis of ethyl 6-amino-indole-3-carboxylate.
References
-
Levesque, P., & Fournier, P.-A. (2010).[3] Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift. Journal of Organic Chemistry. Link
- Context: Establishes the reaction of aldehydes with ethyl diazoacetate to form indole-3-carboxylates. This protocol adapts this chemistry to the dinitro-precursor followed by reduction.
-
Zhang, Z.-G., et al. (2011).[4] Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. Synthesis. Link
- Context: Discusses metal-mediated indole synthesis variations relevant to functional group tolerance.
-
Stokes, B. J., et al. (2011). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of Organic Chemistry. Link
- Context: Provides the foundational "reductive cyclization" conditions (Fe/AcOH or similar)
-
Allen, G. R. (2011). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. Link
- Context: Referenced for the contrasting Nenitzescu mechanism which typically yields 5-hydroxy derivatives, highlighting why the reductive cycliz
Sources
Application Note: High-Fidelity Synthesis and Application of 3-Aminoindole-2-Carboxylate Fluorescent Probes
Executive Summary & Scientific Rationale
The indole scaffold represents a "privileged structure" in fluorescent probe design due to its high quantum yield, tunable Stokes shift, and sensitivity to micro-environmental polarity (solvatochromism). While tryptophan is the most common indole fluorophore, its ultraviolet excitation (Ex: ~280 nm) limits live-cell utility due to cellular autofluorescence and photodamage.
This guide details the synthesis and application of 3-aminoindole-2-carboxylate derivatives . Unlike simple indoles, the introduction of an amino group at the C3 position and a carboxylate at C2 creates a "push-pull" electronic system (Intramolecular Charge Transfer - ICT). This shifts emission into the visible spectrum (Blue/Green) and enables "Turn-On" fluorescence sensing mechanisms when the unstable 3-amino group is functionalized (e.g., via Schiff base formation or acylation).
Key Technical Insight: Unprotected 3-aminoindoles are inherently unstable and prone to oxidative dimerization (forming isatins). This protocol incorporates a stabilization-via-derivatization step, converting the intermediate into a robust fluorescent probe suitable for lipid membrane imaging or pH sensing.
Chemical Synthesis Protocol
Retrosynthetic Strategy (Thorpe-Ziegler Cyclization)
The most robust route to the 3-aminoindole-2-carboxylate scaffold is the Thorpe-Ziegler cyclization . This involves the alkylation of 2-aminobenzonitrile followed by base-mediated intramolecular closure.
Figure 1: Step-wise synthesis pathway from nitrile precursors to the stabilized fluorescent probe.
Detailed Methodology
Phase A: Precursor Synthesis (N-Alkylation)
Reagents: 2-Aminobenzonitrile (1.18 g, 10 mmol), Ethyl bromoacetate (1.2 mL, 11 mmol), Potassium Carbonate (
-
Dissolution: Dissolve 2-aminobenzonitrile in dry DMF under
atmosphere. -
Addition: Add
followed by the dropwise addition of ethyl bromoacetate. -
Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water (100 mL). The precipitate (Intermediate A) is filtered, washed with water, and dried in vacuo.
Phase B: Thorpe-Ziegler Cyclization (The Critical Step)
Reagents: Intermediate A (from Phase A), Potassium tert-butoxide (
-
Preparation: Dissolve Intermediate A in dry THF (0.1 M concentration). Cool to 0°C.
-
Cyclization: Add
-BuOK (1.2 equiv) dropwise. The solution will turn deep yellow/orange, indicating the formation of the enolate and subsequent cyclization. -
Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench: CRITICAL: Pour into cold saturated
solution. Do not use strong acid, as decarboxylation may occur. -
Isolation: Extract with EtOAc (
mL). Dry over . -
Purification: Flash chromatography (Silica gel; gradient 0-20% EtOAc in Hexane).
Phase C: Derivatization (Probe Activation)
Note: The free amine is oxidation-sensitive. Convert immediately to a Schiff base or Amide.
Protocol for "Turn-On" Schiff Base Probe:
-
Mix the 3-aminoindole product (1 equiv) with 4-(Dimethylamino)benzaldehyde (1 equiv) in Ethanol.
-
Add catalytic acetic acid (2 drops). Reflux for 3 hours.
-
Cool and filter the red/orange precipitate. This is the ICT-active fluorescent probe .
Optical Characterization & Validation
The resulting probe exhibits Solvatochromism , meaning its emission color changes based on the polarity of the solvent (or biological environment).
Spectral Data Table
Typical values for 3-aminoindole derivatives functionalized with electron-withdrawing groups.
| Solvent | Polarity Index | Absorption | Emission | Quantum Yield ( | Visual Color |
| Toluene | 2.4 | 365 | 420 | 0.75 | Deep Blue |
| Chloroform | 4.1 | 372 | 445 | 0.68 | Cyan |
| DMSO | 7.2 | 385 | 490 | 0.45 | Green |
| PBS Buffer | 10.2 | 390 | 515 | 0.15* | Yellow-Green |
*Note: Quantum yield often drops in water due to quenching (non-radiative decay). This makes the probe excellent for sensing hydrophobic pockets (protein binding) where
Validation Workflow (Self-Check)
-
NMR Check: In
NMR (DMSO- ), look for the indole -NH signal around 11.0-12.0 ppm and the ester ethyl signals. Absence of the amine -NH broad singlet (approx 5-6 ppm) indicates successful derivatization in Phase C. -
Stability Test: Dissolve probe in DMSO. Measure fluorescence at
and . Signal loss >10% indicates oxidation; repurify or store in dark/anoxic conditions.
Biological Application Protocol
Application: Lipid Membrane Imaging
The hydrophobic indole core allows the probe to intercalate into cell membranes. The emission shift reports the local hydration status of the lipid bilayer.
Figure 2: Workflow for live-cell membrane staining.
Step-by-Step Staining Protocol
-
Culture: Grow HeLa cells to 70% confluence in DMEM media on glass-bottom dishes.
-
Preparation: Dilute the DMSO stock solution (10 mM) into warm PBS to a final concentration of 5-10 µM . Do not exceed 1% DMSO final concentration.
-
Incubation: Aspirate media and add the staining solution. Incubate for 20 minutes at 37°C.
-
Wash: Wash cells
with PBS to remove background fluorescence. -
Imaging:
-
Excitation: 405 nm laser (standard DAPI line) or 375 nm.
-
Emission: Collect from 420 nm to 550 nm.
-
Observation: Cell membranes should appear bright cyan/green. Lipid droplets (highly hydrophobic) will appear deep blue and significantly brighter due to the solvatochromic effect.
-
References
-
Queiroz, M.-J. R. P., et al. (2007).[7] "Synthesis of new 3-arylindole-2-carboxylates using b,b-diaryldehydroamino acids as building blocks. Fluorescence studies." Tetrahedron.
-
Lyu, Y., et al. (2013).[1] "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." ACS Combinatorial Science.
-
Kishore, K. G., et al. (2014). "Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction." Organic Letters.
-
Pliotas, C., et al. (2023).[1][6] "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." Molecules.
Sources
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- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
Application Note: N-Alkylation Strategies for the Indole Nitrogen in 6-Amino Esters
Executive Summary
The N-alkylation of 6-aminoindole esters presents a classic "chemoselectivity triangle" challenge. The chemist must navigate three competing reactivities:
-
Regioselectivity: Distinguishing the indole nitrogen (
) from the electron-rich position. -
Chemoselectivity: Preferentially alkylating the indole
over the highly nucleophilic primary amine at position 6 ( ). -
Functional Group Tolerance: Preventing hydrolysis or transesterification of the labile ester moiety.
This guide details three validated protocols to solve these challenges, ranging from robust protection-group strategies to direct, atom-economical catalytic methods.
Strategic Framework & Mechanistic Grounding
The pKa and Nucleophilicity Mismatch
Success in this transformation relies on exploiting the acidity difference between the indole
| Functional Group | Approx. pKa (DMSO) | Reactivity Profile |
| Indole | ~21.0 | Weak Nucleophile (Neutral): Requires deprotonation to form the highly nucleophilic indolyl anion. |
| Aniline | ~30.6 | Good Nucleophile (Neutral): Reacts readily with alkyl halides via |
| Ester ( | ~24-25 | Electrophile: Susceptible to hydrolysis ( |
The Paradox: In neutral conditions, the
Decision Matrix (DOT Visualization)
Use the following logic flow to select the appropriate protocol for your substrate.
Figure 1: Strategic decision tree for selecting the optimal alkylation protocol based on substrate protection status and ester stability.
Protocol A: The "Gold Standard" (Protection-First Strategy)
Best for: High-value intermediates where yield is paramount and step-count is secondary.
Mechanism:
Rationale
Attempting to alkylate the free amino-indole often results in a mixture of
Materials
-
Substrate: N-Boc-protected 6-aminoindole ester (1.0 eq).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq).
-
Electrophile: Alkyl Bromide/Iodide (1.2 eq).
-
Solvent: Anhydrous DMF (0.1 M concentration). Note: DMF promotes ionic dissociation of the Na-Indolyl pair, favoring N- over C-alkylation.
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Dissolve the N-Boc-protected substrate in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.
-
Observation: Evolution of
gas. The solution often turns yellow/orange, indicating indolyl anion formation. -
Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation before adding the electrophile. This minimizes the time the ester is exposed to free hydroxide (from trace water).
-
-
Alkylation: Add the alkyl halide dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC.[1] The product usually has a higher
than the starting material.
-
-
Quench: Cool back to 0°C. Quench carefully with saturated
solution. Do not use water directly if the ester is extremely labile. -
Workup: Extract with EtOAc (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF. Dry over
.
Self-Validating Checkpoints
-
NMR Diagnostic: Disappearance of the Indole
(broad singlet ~11 ppm). Appearance of protons (typically 4.0–5.0 ppm). -
Regioselectivity Check:
-alkylation usually disrupts the aromatic signal of the . If the singlet remains (typically 7.0–7.5 ppm), N-alkylation was successful.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Direct alkylation of unprotected 6-amino indoles or base-sensitive esters. Mechanism: Interfacial deprotonation. The organic phase remains neutral, protecting the ester.
Rationale
PTC uses a biphasic system (Liquid/Liquid or Solid/Liquid). The base (e.g., KOH or
Materials
-
Substrate: 6-aminoindole ester (1.0 eq).
-
Solvent: Toluene or 2-MeTHF (Non-polar solvents suppress C-alkylation).
-
Base: 50% aq. NaOH (Liquid/Liquid) OR solid powdered KOH (Solid/Liquid).
-
Catalyst: Tetrabutylammonium hydrogen sulfate (
) or Tetrabutylammonium iodide ( ) (10 mol%).
Step-by-Step Protocol
-
Dissolution: Dissolve the substrate and alkyl halide (1.2 eq) in Toluene (0.2 M).
-
Catalyst Addition: Add the Phase Transfer Catalyst (10 mol%).
-
Base Addition: Add 50% NaOH solution (5.0 eq) rapidly while stirring vigorously.
-
Agitation: Stir at high RPM (>1000 rpm). The reaction rate is diffusion-controlled.
-
Monitoring: Monitor by TLC every 30 minutes.
-
Note: If the ester hydrolyzes, switch to Solid/Liquid PTC using powdered
and refluxing Acetonitrile with 18-Crown-6.
-
Protocol C: Mitsunobu Alkylation
Best for: Using alcohols as electrophiles (avoiding toxic halides) and ensuring high chemoselectivity. Mechanism: Redox activation of alcohol.[2][3]
Rationale
The Mitsunobu reaction relies on the acidity of the pronucleophile to protonate the zwitterionic betaine intermediate. Since Indole
Materials
-
Substrate: 6-aminoindole ester (1.0 eq).
-
Alcohol: Primary or Secondary Alcohol (1.2–1.5 eq).
-
Phosphine:
(Triphenylphosphine) (1.5 eq).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or ADDP (1.5 eq).
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Protocol
-
Mixture: Combine substrate, alcohol, and
in anhydrous THF under Argon. Cool to 0°C.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange and then fade.
-
Reaction: Stir at RT for 12–16 hours.
-
Workup: Concentrate in vacuo. Triturate the residue with
/Hexane to precipitatengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (Triphenylphosphine oxide). Filter and purify the supernatant.
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| C3-Alkylation Observed | Solvent too non-polar or counter-ion too tight. | Switch to Protocol A (DMF/NaH). The "naked" anion in DMF favors N-attack. |
| Ester Hydrolysis | Wet solvent or temperature too high. | Ensure anhydrous conditions. Lower temp to -10°C during base addition. Use t-Butyl esters if possible. |
| N6-Alkylation (Aniline attack) | Competitive nucleophilicity. | Mandatory: Use Protocol A with protection (Boc/Phth). Or try Protocol C (Mitsunobu) which discriminates by acidity. |
| Low Conversion | Indole anion stability. | Add 18-Crown-6 (if using K/Cs bases) to sequester the cation and increase anion reactivity. |
References
- Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
-
Mitsunobu Reaction on Indoles
-
Tsunoda, T.; Yamamiya, Y.; Ito, S. Tetrahedron Lett.1993 , 34, 1639.
- Insight: Establishes the pKa < 13 rule for Mitsunobu, though indoles (pKa ~21) react effectively with ADDP/PBu3.
-
-
Phase Transfer Catalysis
-
Bandini, M.; Cozzi, P. G.; Umani-Ronchi, A. Angew. Chem. Int. Ed.2004 , 43,[4] 84.
- Insight: Demonstrates the utility of PTC for enantioselective and chemoselective indole functionaliz
-
-
pKa Data Sources
-
Bordwell pKa Table (DMSO).[5]
- Data: Indole pKa = 21.0; Aniline pKa = 30.7.
-
Disclaimer: These protocols involve hazardous chemicals (NaH, Alkyl Halides). All procedures should be performed in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-amino-1H-indole-3-carboxylate
Welcome to the technical support guide for the synthesis of methyl 6-amino-1H-indole-3-carboxylate. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and product purity. Our guidance is rooted in established chemical principles and practical, field-proven experience.
Synthetic Overview & Core Challenges
The most reliable and commonly employed route to this compound involves a two-stage process: the synthesis of a 6-nitroindole precursor, followed by the chemoselective reduction of the nitro group. While conceptually straightforward, each stage presents unique challenges that can significantly impact yield and purity.
This guide will focus on troubleshooting the key steps illustrated below.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide: A-Question-and-Answer Approach
Stage 1: Synthesis of Methyl 6-nitro-1H-indole-3-carboxylate
This stage is critical as the quality of the nitro-indole precursor directly affects the final reduction step. The Reissert synthesis is a common method for this transformation.[1]
Q1: My Reissert condensation between o-nitrotoluene and diethyl oxalate is giving very low yields. What's the primary cause?
A1: The most critical factor in this condensation is the generation of a stable carbanion on the methyl group of the o-nitrotoluene. This requires a strong, non-nucleophilic base and strictly anhydrous conditions.
-
Causality: The acidity of the methyl protons is enhanced by the ortho-nitro group, but it still requires a potent base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) for efficient deprotonation. Moisture will quench the base and the carbanion, halting the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents (e.g., ethanol for NaOEt, THF for t-BuOK).
-
Base Quality: Use freshly prepared sodium ethoxide or a newly opened bottle of potassium tert-butoxide. Commercial NaOEt can degrade upon storage.
-
Temperature Control: The initial deprotonation is often performed at 0°C or lower to minimize side reactions, followed by slow warming to allow the condensation to proceed.
-
Reaction Time: This condensation can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has reached completion before quenching.
-
Q2: During the reductive cyclization of the o-nitrophenylpyruvic ester, I'm observing significant tar formation instead of the desired indole.
A2: This is a common issue often caused by overly aggressive reducing agents or acidic conditions that promote polymerization.
-
Causality: The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a delicate sequence. Harsh conditions can lead to intermolecular reactions and polymerization of reactive intermediates.[1]
-
Troubleshooting Steps:
-
Choice of Reductant: Zinc dust in acetic acid is a classic and effective method. The reaction is heterogeneous, so vigorous stirring is essential to ensure proper mixing.
-
Control the Exotherm: The reduction is often exothermic. Add the reducing agent (e.g., zinc dust) portion-wise to maintain a controlled temperature, typically below 60-70°C. Runaway reactions are a primary cause of tar formation.
-
pH Management: While acidic conditions are necessary for the cyclization, excessively strong acids can degrade the indole product. Acetic acid usually provides the right balance.
-
Stage 2: Reduction of Methyl 6-nitro-1H-indole-3-carboxylate
The chemoselective reduction of the nitro group in the presence of an ester and a reactive indole ring requires careful selection of reagents and conditions.
Caption: Troubleshooting decision tree for the nitro reduction step.
Q3: My catalytic hydrogenation is stalled or incomplete. How can I improve it?
A3: Incomplete hydrogenation is typically due to catalyst deactivation or insufficient reaction conditions.
-
Causality: Palladium on carbon (Pd/C) is an excellent catalyst for this transformation.[2] However, its activity can be inhibited by catalyst poisons (e.g., sulfur impurities) or by the product amine itself, which can adsorb onto the catalyst surface. The reaction may also be mass-transfer limited, requiring efficient mixing to bring hydrogen, substrate, and catalyst together.
-
Troubleshooting Steps:
-
Catalyst Quality and Loading: Use a fresh, high-quality catalyst. A standard loading is 5-10 wt% of the substrate. If the reaction stalls, filtering and adding a fresh batch of catalyst can sometimes restart it.
-
Solvent Choice: Use a solvent that fully dissolves the starting material, such as methanol, ethanol, or ethyl acetate.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the pressure to 40-50 psi in a Parr shaker apparatus will increase the concentration of dissolved hydrogen and significantly accelerate the reaction rate.
-
Agitation: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate mass transfer.
-
Q4: The final amino-indole product is dark and difficult to purify. What causes this degradation?
A4: Aromatic amines, especially electron-rich ones like aminoindoles, are highly susceptible to air oxidation.
-
Causality: The amino group is an activating group that makes the indole ring electron-rich and prone to oxidation, which often results in the formation of colored, polymeric impurities. This process can be accelerated by light and trace metals.
-
Troubleshooting Steps:
-
Inert Atmosphere: After the reaction is complete, handle the product under an inert atmosphere (Nitrogen or Argon) as much as possible. Use degassed solvents for workup and chromatography.
-
Rapid Workup and Purification: Do not leave the crude product exposed to air for extended periods. Proceed with purification immediately after the workup.
-
Purification Technique: Flash column chromatography on silica gel is effective. Use a solvent system like hexane/ethyl acetate or dichloromethane/methanol. Adding a small amount of triethylamine (~0.5%) to the eluent can neutralize acidic sites on the silica gel and prevent streaking and degradation of the amine on the column.
-
Storage: Store the final, purified product in a sealed vial under an inert atmosphere, protected from light, and in a freezer to maximize its long-term stability.
-
Comparison of Nitro Reduction Methods
The choice of reducing agent is critical for achieving a high yield while preserving the methyl ester group.
| Method | Reagents & Conditions | Pros | Cons | Citation |
| Catalytic Hydrogenation | H₂ (1-4 atm), 5-10% Pd/C, MeOH or EtOAc, RT | Clean (byproduct is water), high yield, easily scaled. | Catalyst can be poisoned; potential for hydrogenolysis of other groups (rare in this case). | [2][3] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol, Reflux | Excellent chemoselectivity, tolerates many functional groups, mild conditions. | Stoichiometric amounts of tin salts are required, leading to metal waste that requires proper disposal. | [2] |
| Iron/Zinc in Acid | Fe or Zn powder, Acetic Acid or NH₄Cl, Heat | Inexpensive, effective, and reliable. | Requires acidic conditions which may not be suitable for sensitive substrates; workup can be tedious. | [2][4] |
Frequently Asked Questions (FAQs)
FAQ 1: Are there alternative routes to synthesize the indole core? Yes, several classic named reactions can be adapted. The Fischer indole synthesis, for example, could be used by reacting 4-nitrophenylhydrazine with methyl pyruvate.[5][6] However, this can sometimes lead to regioisomeric mixtures if the ketone is unsymmetrical. The Leimgruber-Batcho indole synthesis is another powerful alternative starting from o-nitrotoluenes.[7] For this specific target, the Reissert pathway is often preferred for its regiochemical control.
FAQ 2: What are the key analytical checks to ensure the reaction is proceeding correctly?
-
TLC: An indispensable tool. For the reduction step, you should see the disappearance of the higher Rf, UV-active nitro-indole spot and the appearance of a new, lower Rf spot that often stains with ninhydrin (for the amine).
-
LC-MS: Confirms the mass of the starting material, intermediates, and the final product, helping to identify any major byproducts.
-
¹H NMR: The most powerful tool for structural confirmation. For the final product, you should observe the appearance of a broad singlet for the -NH₂ protons (typically ~3.5-4.5 ppm, D₂O exchangeable) and a characteristic upfield shift of the aromatic protons on the benzene portion of the indole ring compared to the nitro precursor.
FAQ 3: My final product is pure by NMR, but the yield is still low. Where could I be losing material? Material loss can occur at several stages:
-
Workup: The amino-indole may have some solubility in the aqueous phase during extraction, especially if the pH is acidic. Ensure the aqueous layer is back-extracted with your organic solvent.
-
Purification: As mentioned, the product can degrade on silica gel. It can also be lost if it co-elutes with a close-running impurity.
-
Isolation: The product may be an oil or a solid that is difficult to fully crystallize or isolate from the final solvent fractions. Careful and patient evaporation of the solvent is key.
Key Experimental Protocols
Protocol 1: Synthesis of Methyl 6-nitro-1H-indole-3-carboxylate
(This protocol is an example based on the Reissert methodology)
-
Condensation: In a flame-dried, three-neck flask under N₂, dissolve 2-methyl-5-nitroaniline in anhydrous THF. Cool to -78°C. Add n-butyllithium dropwise and stir for 30 minutes. In a separate flask, add methyl oxalate to anhydrous THF. Transfer the lithiated aniline solution to the methyl oxalate solution via cannula and allow the reaction to warm to room temperature overnight.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in glacial acetic acid. Add zinc dust portion-wise while monitoring the internal temperature. After the addition is complete, heat the mixture to 80-90°C for 1-2 hours until TLC indicates completion.
-
Purification: Cool the reaction, filter through a pad of Celite to remove zinc salts, and concentrate the filtrate. Purify the crude residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the product as a yellow solid.
Protocol 2: Catalytic Hydrogenation to this compound
-
Setup: To a hydrogenation vessel (e.g., a Parr bottle), add methyl 6-nitro-1H-indole-3-carboxylate (1.0 eq), Palladium on carbon (10% Pd/C, 10 wt%), and a solvent such as methanol or ethyl acetate.
-
Reaction: Seal the vessel, purge it three times with N₂, and then three times with H₂. Pressurize the vessel with H₂ to 50 psi. Shake or stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours. You can confirm completion by TLC or LC-MS.
-
Workup: Carefully vent the H₂ pressure and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash chromatography as described in Q4.
References
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
-
Wikipedia. Hemetsberger indole synthesis. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
-
Slideshare. Japp klingemann reaction. [Link]
-
ResearchGate. Synthesis of indoles via microwave‐assisted Hemetsberger–Knittel (HK) reaction. [Link]
-
SynArchive. Hemetsberger-Knittel Indole Synthesis. [Link]
-
Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]
-
ResearchGate. (PDF) Bischler Indole Synthesis. [Link]
-
PubMed. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. [Link]
-
PMC. The nitro to amine reduction: from millions of tons to single molecule studies. [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
SciSpace. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
organic-reaction.com. Nitro Reduction - Common Conditions. [Link]
-
quimicaorganica.org. Fisher's synthesis of indole. [Link]
-
Cambridge University Press. Fischer Indole Synthesis. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
PMC. Indole synthesis: a review and proposed classification. [Link]
-
Chemcess. Indole: Properties, Reactions, Production And Uses. [Link]
-
PMC. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. [Link]
-
ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]
-
SlidePlayer. Synthesis and Chemistry of Indole. [Link]
-
eGyanKosh. Preparation and Properties of INDOLE. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]
-
PMC. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]
-
ResearchGate. Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate | Request PDF. [Link]
-
MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]
-
Organic Chemistry Portal. Metal-Free Reduction of Aromatic Nitro Compounds. [Link]
-
Worcester Polytechnic Institute. Hydrogenation of Nitro Compounds to Amines Using Polymer Bound Catalysts. [Link]
-
PMC. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. [Link]
-
The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]
-
SpringerLink. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
Organic Chemistry Portal. Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines. [Link]
-
JRF Global. Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. [Link]
-
J-STAGE. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
-
PubMed. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. mt.com [mt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Methyl 6-Amino-1H-Indole-3-Carboxylate
Welcome to the technical support center for the purification of methyl 6-amino-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile indole derivative. The following question-and-answer format addresses specific issues with a focus on the underlying scientific principles to empower you to troubleshoot and optimize your purification protocols effectively.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark, discolored solid. Is this normal, and how can I assess its initial purity?
A1: While a pure compound should ideally be an off-white or pale-colored solid, significant discoloration in your crude this compound is a strong indicator of impurities.[1] The amino group on the indole ring makes the molecule susceptible to oxidation, which can lead to the formation of colored byproducts. Additionally, residual starting materials or side-products from the synthesis can contribute to the discoloration.
To quickly assess the purity, Thin-Layer Chromatography (TLC) is an indispensable technique. A single spot on the TLC plate under UV visualization is a good sign of high purity.[1] Conversely, the presence of multiple spots indicates impurities. A common and effective solvent system for analyzing indole derivatives like this is a mixture of hexane and ethyl acetate.[1][2] By comparing the retention factor (Rf) of your main spot to a reference standard (if available), you can get a preliminary confirmation of your product's identity and a visual estimation of its purity.
Q2: What are the primary purification methods for this compound, and how do I choose the right one?
A2: The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography .[1] The choice between these methods depends on the nature and quantity of the impurities present in your crude material.
-
Recrystallization is ideal when you have a relatively high-purity crude product where the main impurities are significantly more or less soluble than your desired compound in a particular solvent. It is a cost-effective and scalable method for removing small amounts of impurities.
-
Column chromatography is the method of choice when dealing with complex mixtures containing multiple impurities with varying polarities.[3] It offers a much higher degree of separation and is essential when high purity is critical for downstream applications.[3]
The following decision workflow can help guide your choice:
Troubleshooting Guides
Issue 1: Recrystallization yields are consistently low.
Possible Cause 1: Suboptimal Solvent Choice. The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For amino-substituted indoles, polar solvents are often a good starting point.
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Common choices for indole derivatives include methanol, ethanol, ethyl acetate, and mixtures with water.[4] Methanol is often a good first choice for recrystallizing indole esters.[1]
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be highly effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.
Possible Cause 2: Cooling the solution too rapidly. Rapid cooling leads to the formation of small, often impure crystals by trapping impurities within the crystal lattice.
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.[1]
Issue 2: The compound streaks on the silica gel column during chromatography.
Possible Cause: Strong interaction between the basic amino group and the acidic silica gel. The free amine in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation, tailing, and streaking of the compound band.
Solution:
-
Addition of a Basic Modifier to the Eluent: To mitigate this interaction, add a small amount of a volatile base to your mobile phase. A common practice is to add 0.1-1% triethylamine (Et3N) or ammonia solution to the eluent system (e.g., hexane/ethyl acetate).[5] This neutralizes the acidic sites on the silica gel, allowing your amine-containing compound to elute more cleanly and with better peak shape.
-
Use of Alumina: For strongly basic compounds, switching the stationary phase from silica gel to alumina (basic or neutral) can be a good alternative.[5]
Issue 3: Co-elution of a closely related impurity during column chromatography.
Possible Cause: Insufficient resolving power of the chosen mobile phase. A common impurity could be the corresponding carboxylic acid, formed by hydrolysis of the methyl ester. This impurity will be more polar than your product.[1]
Solution:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased over time.[6] For example, start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate). This will help to separate compounds with similar polarities.
-
Ternary Solvent Systems: Sometimes, adding a third solvent can improve separation. For example, adding a small amount of dichloromethane or methanol to a hexane/ethyl acetate mixture can alter the selectivity of the separation.
-
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations or when very high purity is required, HPLC is the preferred method. Both normal-phase and reversed-phase HPLC methods can be developed for indole derivatives.[2]
Data Presentation: Example Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Mobile Phase (Starting Point) | Notes |
| Thin-Layer Chromatography (TLC) | Silica Gel | 7:3 Hexane:Ethyl Acetate | Adjust ratio based on Rf value.[2] |
| Flash Column Chromatography | Silica Gel | 9:1 to 7:3 Hexane:Ethyl Acetate | Consider adding 0.5% Et3N to prevent streaking.[5] |
| Reversed-Phase HPLC | C18 | 60:40 Acetonitrile:Water (+0.1% Formic Acid) | Good for general purity assessment.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is suitable for removing polar impurities from a relatively pure crude product.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should begin to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Analyze the purity of the recrystallized product using TLC or HPLC and measure its melting point.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating a mixture of impurities with varying polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.[3]
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.[3]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Spot each fraction on a TLC plate to monitor the separation.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
References
-
ChemBK. (2024, April 9). Methyl 3-Formyl-1H-Indole-6-Carboxylate. Retrieved from [Link]
-
ResearchGate. (2001, February). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ACS Publications. (2021, August 5). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate. PubChem. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Amino-Indole Solubility & Stability
Topic: Overcoming Solubility Issues of Amino-Indoles in Aqueous Media
Welcome to the Technical Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist.
Scope: This guide addresses the "solubility-stability paradox" inherent to amino-indoles. These scaffolds are chemically schizophrenic: the indole core is a hydrophobic, electron-rich aromatic system prone to
Below you will find field-proven protocols to solubilize these compounds without compromising their biological integrity.
Module 1: The pH Strategy (Salt Formation)
The Core Concept:
Amino-indoles possess a basic exocyclic nitrogen.[1] In water, the neutral molecule aggregates due to the hydrophobic effect and planar stacking. Protonating this amine (
Critical Parameter:
You must know the pKa of the exocyclic amine (typically 4–5 for aniline-like 5-aminoindoles; 9–10 for alkyl-amine tryptamines). The Indole ring nitrogen (
Protocol: In Situ Salt Formation (The "Pop-Up" Method)
Use this when screening libraries or for acute animal dosing.
-
Calculate Molar Equivalents: Determine the molar mass of your free base.
-
Acid Selection:
-
For In Vitro: Use 1.05 equivalents of 0.1 M HCl or Methanesulfonic acid (MSA).
-
For In Vivo: Use L-Aspartic acid or L-Glutamic acid (creates a biocompatible counter-ion system).
-
-
The Dissolution Step:
-
Weigh the solid amino-indole.
-
Add the calculated acid volume before adding the bulk water.
-
Vortex until clear (creates a local high-concentration salt).
-
Dilute to final volume with buffer (ensure final pH < pKa - 2).
-
Q: Why does my compound precipitate when I add it to PBS (pH 7.4)? A: This is the "pH Cliff." If your amino-indole has a pKa of 9.0 (e.g., a tryptamine derivative), at pH 7.4 it is partially deprotonated. If it is a 5-aminoindole (pKa ~4.5), it is almost entirely neutral at pH 7.4.
-
Fix: For 5-aminoindoles, pH adjustment rarely works at physiological pH. Move to Module 2 or 3 . For tryptamines, lower the pH to 6.0 if the assay permits, or use a succinate buffer.
Module 2: Co-solvent & Surfactant Systems
The Core Concept: When pH adjustment is toxic or impossible, we must lower the dielectric constant of the media or shield the hydrophobic core.
Solvent Compatibility Table
| Solvent | Max Final % (Cell Assay) | Max Final % (In Vivo IV) | Mechanism | Risk Factor |
| DMSO | 0.1% - 0.5% | 5% - 10% | Disrupts H-bonding network | Cell toxicity; Protein unfolding |
| PEG 400 | 1% - 5% | 20% - 40% | Hydrophobic interaction | Viscosity; Osmotic pressure |
| Ethanol | < 1% | 10% | Dielectric constant reduction | Precipitation upon dilution |
| Tween 80 | 0.01% | 1% - 5% | Micellar encapsulation | Membrane lysis (cells) |
Protocol: The "Sandwich" Dilution (Preventing Shock Precipitation)
Directly dumping a DMSO stock into water causes a "solubility shock," precipitating the indole immediately.
-
Stock: Dissolve amino-indole in 100% DMSO (e.g., 10 mM).
-
Intermediate: Prepare a "shifting solvent" (e.g., 50% PEG400 / 50% Water).
-
Step 1 Dilution: Dilute DMSO stock 1:10 into the Intermediate (not straight water). The PEG stabilizes the transition.
-
Step 2 Dilution: Dilute the Intermediate mix into your final aqueous buffer.
Module 3: Molecular Encapsulation (Cyclodextrins)
The Core Concept: Cyclodextrins (CDs) are the "Trojan Horses" of solubility.[2][3] The hydrophobic indole ring fits inside the CD cavity, while the hydrophilic CD exterior interacts with water. This is superior to DMSO for in vivo work as it prevents precipitation in the bloodstream.
Recommended Agent: HP-
Visualization: Solubility Decision Matrix
Caption: Decision matrix for selecting the optimal solubilization strategy based on the basicity of the amino group and the intended application.
Module 4: Stability (The "Pink" Problem)
The Issue: Indoles are electron-rich. In aqueous solution, especially at neutral/basic pH or under light, they undergo oxidative radical coupling. Symptoms: Solution turns pink, brown, or black over time (formation of isatin, indigo, or melanin-like polymers).
Q: My clear solution turned pink overnight at 4°C. Is it ruined? A: Likely yes. The pink color indicates the formation of oxidation products (often dimers or quinoidal species). These are potent assay interferents (PAINS).
Troubleshooting & Prevention Guide
| Trigger | Mechanism | Prevention Protocol |
| Light | Photo-oxidation of the indole double bond. | Amber Vials are mandatory. Wrap tubes in foil during experiments. |
| Oxygen | Radical chain reaction at C2/C3. | Degas buffers (sonicate under vacuum). Store under Argon/Nitrogen.[4] |
| pH > 7 | Promotes electron transfer from the nitrogen. | Keep pH < 7 if possible. If pH > 7 is required, add 0.1% Ascorbic Acid or Sodium Metabisulfite . |
| Trace Metals | Catalyze Fenton-like oxidation. | Add 1 mM EDTA to buffers to chelate iron/copper traces. |
Visualization: The Oxidation Trap
Caption: Pathway of indole degradation. Note that oxidation products often have lower solubility, causing secondary precipitation.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Li, S., et al. (2013).[5] Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility.[5] Journal of Medicinal Chemistry. Link
-
Barden, A. T., et al. (2016).
-Cyclodextrin: A Quantitative Structure-Property Relationship Study. International Journal of Molecular Sciences. Link -
BenchChem Technical Support. (2025). Improving the Stability of Indole Compounds in Solution. Link
Sources
Technical Support Center: Prevention of Amino Group Oxidation in Indole Carboxylates
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with aminoindole carboxylates. The unique electronic nature of the indole ring system presents specific challenges, particularly the susceptibility of the amino group to unwanted oxidation. This document provides in-depth, experience-driven answers to common problems, troubleshooting advice for when things go wrong, and validated protocols to ensure the success of your next synthetic step.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/purple when I work with my aminoindole ester. What is happening?
A: This is a classic sign of indole oxidation. The indole nucleus, especially when substituted with an electron-donating amino group, is highly electron-rich.[1][2] This makes it susceptible to oxidation by various sources, including atmospheric oxygen, particularly under ambient light or in the presence of trace metal impurities. The oxidation process often leads to the formation of highly conjugated, colored dimeric or polymeric species. The initial step can be the formation of an indole radical, which then reacts with oxygen to produce peroxy radicals, leading to a cascade of products.[3][4][5]
Q2: Why is the amino group on my indole carboxylate more sensitive than a simple aniline?
A: The sensitivity arises from the indole's bicyclic aromatic system. The nitrogen lone pair of the pyrrole ring participates in the 10-π electron aromatic system, significantly increasing the electron density at the C2 and C3 positions. An amino group, especially at positions like C3, C5, or C7, further donates electron density into this already rich system. This heightened nucleophilicity makes the entire indole scaffold, including the exocyclic amino group, more prone to attack by electrophiles and oxidants compared to a simple aniline, where the activation is limited to a single benzene ring.[6]
Q3: What are the primary strategies to prevent this unwanted oxidation?
A: There are three main pillars to preventing aminoindole oxidation:
-
Inert Atmosphere Techniques: The most straightforward approach is to rigorously exclude oxygen. This involves degassing solvents and running reactions under an inert atmosphere of nitrogen or argon.[7]
-
Protecting Group Strategy: Masking the reactive amino group with a suitable protecting group is often the most robust solution. This electronically "deactivates" the group, making it stable to a wider range of reaction conditions.[1][8]
-
Use of Antioxidants: In cases where inert conditions are difficult to maintain or a protecting group is undesirable, adding a scavenger or antioxidant to the reaction or formulation can be effective.[9]
Q4: How do I choose the most appropriate protecting group for my aminoindole carboxylate?
A: The choice is dictated by the overall synthetic route, a concept known as "orthogonal protection".[1][8][10] You must select a group that will remain stable during your planned downstream reactions but can be removed under conditions that do not affect other sensitive parts of your molecule. The most common choices for amines are carbamates like Boc, Cbz, and Fmoc. For indole amino groups specifically, the Boc (tert-butyloxycarbonyl) group is frequently used due to its stability in basic and nucleophilic conditions and its easy removal with acid.[2][11][12]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to a solution.
Problem: "I am performing a metal-catalyzed cross-coupling reaction. My starting material is consumed, but I see a complex mixture of colored impurities and very little of my desired product."
-
Likely Cause: Air oxidation catalyzed by the metal catalyst and/or basic conditions. Many coupling reactions use bases that can deprotonate the indole N-H, increasing its sensitivity. The catalyst itself can also facilitate oxidative pathways.
-
Solution Path:
-
Protect the Amino Group: This is the most reliable solution. Protecting the amino group with Boc will significantly decrease the electron-donating ability and prevent oxidation.[2][11] The Boc group is generally stable to common cross-coupling conditions.
-
Implement Rigorous Inert Conditions: If protection is not an option, ensure your entire setup is free of oxygen. Use Schlenk line techniques, degas all solvents (freeze-pump-thaw is best), and thoroughly purge the reaction vessel with argon or high-purity nitrogen before adding your catalyst and reagents.
-
Add an Antioxidant: Consider adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture, provided it doesn't interfere with your catalysis.
-
Problem: "I successfully protected my aminoindole with a Boc group, but it fell off during my subsequent reaction, which uses a Lewis acid."
-
Likely Cause: The Boc group is notoriously labile to acidic conditions.[12][13] Lewis acids, and even strong Brønsted acids generated in situ, can catalyze its cleavage.
-
Solution Path:
-
Switch Protecting Groups: If acidic conditions are unavoidable, you need a more robust protecting group. A Cbz (benzyloxycarbonyl) group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis. A sulfonyl group (e.g., tosyl) offers even greater stability but requires harsher conditions for removal.[2]
-
Modify Reaction Conditions: Can you use a milder Lewis acid? Or buffer the reaction to scavenge any generated protons? Sometimes, running the reaction at a lower temperature can prevent deprotection.
-
Problem: "My final deprotection step to remove the Boc group is causing degradation of the indole core."
-
Likely Cause: The standard method for Boc cleavage uses strong acids like trifluoroacetic acid (TFA). During this process, the liberated tert-butyl cation is a potent electrophile that can re-alkylate the electron-rich indole ring, leading to side products.[13][14]
-
Solution Path:
-
Use a Cation Scavenger: This is critical. Always include a scavenger in your cleavage cocktail. Common choices are triisopropylsilane (TIS), thioanisole, or 1,2-ethanedithiol (EDT).[13][14] These nucleophilic species will trap the tert-butyl cation before it can react with your product. A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Explore Milder Deprotection: While less common, other acidic conditions can be explored, such as HCl in dioxane or formic acid, which may reduce side reactions depending on the substrate.
-
Key Experimental Protocols & Data
Data Summary: Common Amine Protecting Groups
The following table provides a comparative overview of the most common protecting groups for the amino group on an indole scaffold.
| Protecting Group | Abbreviation | Stable To | Labile To (Cleavage Conditions) | Key Considerations |
| tert-Butoxycarbonyl | Boc | Base, Nucleophiles, Hydrogenolysis[12] | Strong Acid (e.g., TFA, HCl in Dioxane)[13] | Excellent for Fmoc-based peptide synthesis; requires scavengers during cleavage.[11][14] |
| Benzyloxycarbonyl | Cbz | Acid, Base, Nucleophiles | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc. The benzyl group can sometimes be difficult to remove from sterically hindered amines. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine in DMF)[15] | Orthogonal to Boc and Cbz. Primarily used in solid-phase peptide synthesis. |
| Phenylsulfonyl | PhSO₂ | Strong Acid, Strong Base, Oxidants | Reductive conditions (e.g., SmI₂, Mg/MeOH) | Very robust but requires harsh removal conditions.[2] |
Diagram: Decision Workflow for Preventing Oxidation
This flowchart provides a logical path for selecting the appropriate strategy to prevent oxidation of your aminoindole carboxylate.
Protocol 1: General Procedure for Boc Protection of an Aminoindole Carboxylate
This protocol describes a standard method for protecting an amino group on the indole ring system using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolution: Dissolve the aminoindole carboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base. Triethylamine (TEA, 1.5 eq) is common. For sensitive substrates, N,N-diisopropylethylamine (DIPEA) can be used.
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-12 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude N-Boc protected product can then be purified by flash column chromatography on silica gel.
Diagram: Boc Protection and Deprotection Cycle
This diagram illustrates the fundamental cycle of applying and removing the Boc protecting group.
References
- Xue, J. et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]
- Rebelo, S. L. H. et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]
- Liskamp, R. M. et al. (2000). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. Available at: [Link]
- Chemical Communications (RSC Publishing). (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Available at: [Link]
- SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
- Narhi, L. O. et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. Available at: [Link]
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
- LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
- Nature Portfolio. (2019). Green Oxidation of Indoles using halide Catalysis. Available at: [Link]
- Stoltz, B. M. et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Caltech. Available at: [Link]
- Movassaghi, M. et al. (2012). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC. Available at: [Link]
- MDPI. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available at: [Link]
- Argade, N. P. et al. (2014). Regioselective oxidation of indoles to 2-oxindoles. RSC Publishing. Available at: [Link]
- RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. pure.au.dk [pure.au.dk]
- 6. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Troubleshooting cyclization failures in indole-3-carboxylate synthesis
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting cyclization failures in Fischer Indole Synthesis (FIS) targeting indole-3-carboxylates.
Introduction: The Deceptive Simplicity of Indole-3-Carboxylates
Welcome to the Technical Support Center. You are likely here because your reaction failed to yield the expected indole-3-carboxylate.
While the Fischer Indole Synthesis is the industry standard for generating the indole core, introducing an electron-withdrawing carboxylate group at the 3-position (typically via
This guide bypasses generic advice to address the specific mechanistic bottlenecks of indole-3-carboxylate synthesis.
Module 1: The Core Workflow (Direct Fischer)
To synthesize an indole-3-carboxylate (e.g., Ethyl 2-methylindole-3-carboxylate), the standard pathway involves the condensation of a phenylhydrazine with a
The Critical Divergence:
Unlike simple ketones,
-
Path A (Desired): Hydrazine attacks Ketone
Hydrazone Indole. -
Path B (Fatal): Hydrazine attacks Ester (or cyclizes on it)
Pyrazolone.
Workflow Visualization
Figure 1: The mechanistic bifurcation between productive indole synthesis and pyrazolone formation.
Module 2: Troubleshooting Guides (Ticket-Based)
Ticket #101: "I isolated a white solid, but the NMR is wrong (No Indole NH)."
Diagnosis: Pyrazolone Formation. You have likely synthesized 1-phenyl-3-methyl-5-pyrazolone instead of the indole. This occurs when the hydrazine nitrogen attacks the ester carbonyl before the Fischer rearrangement can occur. This is thermodynamically favored under neutral or weakly acidic conditions.
Corrective Protocol:
-
Eliminate Water: Water promotes ester hydrolysis and competitive nucleophilic attacks. Use anhydrous solvents (Absolute EtOH or Toluene).
-
Increase Acid Strength: The Fischer cyclization requires a protonated enamine. Weak acids (acetic acid) are often insufficient for
-keto esters.-
Switch to: Anhydrous ZnCl
(fused) in refluxing ethanol or PPA (Polyphosphoric Acid).
-
-
Two-Step Protocol: Do not mix everything in one pot.
-
Step 1: Form the hydrazone at
to room temperature. Isolate it if possible. -
Step 2: Subject the isolated hydrazone to harsh acid conditions (e.g., PPA at
) to force the [3,3]-rearrangement over the pyrazolone cyclization.
-
Ticket #102: "Reaction stalls at the Hydrazone (Starting Material remains)."
Diagnosis: Electronic Deactivation.
The ester group at the
Corrective Protocol:
-
Catalyst Upgrade: Switch from Brønsted acids to strong Lewis Acids.
-
Recommendation: ZnCl
(Zinc Chloride) . It acts as a "dianion" stabilizer, coordinating to both nitrogens to facilitate the rearrangement.
-
-
Solvent Effect: Use a high-boiling, polar solvent to allow higher reaction temperatures without polymerization.
-
Solvent: Sulfolane or Diphenyl ether (if very high T needed), or simply Glacial Acetic Acid with ZnCl
.
-
Ticket #103: "The reaction turned into a black tar."
Diagnosis: Polymerization / Oxidative Decomposition.
Indoles are electron-rich and prone to oxidative polymerization, especially in the presence of hot, strong mineral acids (like H
Corrective Protocol:
-
Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.
-
Milder Acid Source: If H
SO is charring your product, switch to 4M HCl in Dioxane or PPA . PPA is viscous and allows for controlled heating without the violent oxidative properties of concentrated sulfuric acid. -
Scavengers: Add a small amount of antioxidant (e.g., BHT) if the workup is oxidative, though this is rare for the cyclization step itself.
Module 3: Catalyst Selection Matrix
Use this table to select the correct catalyst based on your substrate's electronic profile.
| Substrate Type | Recommended Catalyst | Conditions | Risk Factor |
| Standard Ketone (e.g., Cyclohexanone) | H | Reflux (EtOH/AcOH) | Low |
| ZnCl | Reflux (100-120°C) | Pyrazolone formation | |
| Electron-Poor Hydrazine (e.g., -NO | PPA (Polyphosphoric Acid) | High Heat (>120°C) | Low Yield / Charring |
| Acid-Sensitive Substrate | Lewis Acid (BF | Low Temp (0-25°C) | Incomplete Reaction |
Module 4: Advanced FAQ
Q: Can I use the Japp-Klingemann reaction for Indole-3-carboxylates?
A: Generally, No . The Japp-Klingemann reaction (coupling diazonium salts with
-
Exception: If you use a specific precursor that retains the 3-carbon geometry, but for standard ethyl acetoacetate, Japp-Klingemann leads to the 2-isomer.
Q: How do I distinguish the Pyrazolone byproduct from the Indole? A:
-
NMR: Indole has a distinct NH signal (broad singlet,
8-12 ppm) and aromatic protons. Pyrazolone often lacks the indole NH and shows a different aliphatic pattern for the ring CH/CH . -
IR: Pyrazolones have a very strong carbonyl stretch (often two bands if tautomerizing) distinct from the conjugated ester of the indole-3-carboxylate.
-
Solubility: Pyrazolones are often more soluble in aqueous base (due to enol acidity) than the indole ester.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
BenchChem. (2025).[1] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Link
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][9][10][11] Link
- Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis.
-
Li, J. J. (2009). Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][9][10][11] In: Name Reactions. Springer, Berlin, Heidelberg. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Japp klingemann reaction | PPTX [slideshare.net]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Recrystallization of Methyl 6-Amino-1H-Indole-3-Carboxylate
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively purify methyl 6-amino-1H-indole-3-carboxylate via recrystallization. It addresses common challenges and offers systematic troubleshooting strategies rooted in the principles of crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The ideal solvent will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[1][3][4] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities, ideally, remain in the cooled solvent (mother liquor).[3][5]
Q2: What are the key characteristics of a good recrystallization solvent for this compound?
A suitable solvent for this compound should exhibit the following properties:
-
Significant solubility differential: The compound should be poorly soluble at low temperatures and highly soluble at the solvent's boiling point.[1][3]
-
Impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[3][4]
-
Chemical inertness: The solvent must not react with the this compound.[4]
-
Volatility: The solvent should be easily removable from the purified crystals.[3]
-
Crystal quality: The solvent should promote the formation of well-defined crystals rather than an oil or amorphous solid.
Q3: What are some potential starting solvents to screen for this compound?
Given the structure of this compound, which contains both polar (amino, ester) and nonpolar (indole ring) functionalities, a range of solvents with varying polarities should be considered. Common starting points for indole derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).[6] Mixed solvent systems, such as methanol/water or ethanol/hexane, can also be effective.[3][7]
Q4: My purified this compound is discolored. Does this indicate impurity?
While pure methyl indole-3-carboxylate is typically an off-white or pale pink powder, discoloration such as a pinkish or brownish hue can suggest the presence of impurities.[8] These impurities may arise from oxidation or byproducts from the synthesis.[8] Analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity.[8]
Q5: What are common impurities I might encounter during the synthesis of this compound?
Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[8] For indole syntheses, these can include related indole derivatives or precursors.[9][10] For instance, hydrolysis of the methyl ester can lead to the formation of indole-3-carboxylic acid.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound "oils out" and does not form crystals.
Symptoms: Instead of solid crystals, an oily layer separates from the cooling solution.
Causality: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[11] It can also be caused by the presence of significant impurities.[12]
Troubleshooting Protocol:
-
Re-dissolution and Dilution: Gently reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution.[11][12]
-
Slow Cooling: Allow the solution to cool very slowly. A gradual decrease in temperature encourages proper crystal lattice formation.[1][13] Insulating the flask can be beneficial.
-
Solvent System Modification: If oiling persists, consider a different solvent or a mixed solvent system. A solvent in which the compound is less soluble may be required.
-
Charcoal Treatment: If impurities are suspected, a charcoal treatment of the hot solution can be performed to adsorb colored and some dissolved impurities.[11]
Issue 2: No crystal formation upon cooling.
Symptoms: The solution remains clear even after cooling to room temperature or below.
Causality: This is often due to either using too much solvent, resulting in a solution that is not saturated upon cooling, or the formation of a supersaturated solution where crystal nucleation is inhibited.[5][12]
Troubleshooting Protocol:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.[5][12]
-
Seeding: If available, add a tiny "seed" crystal of pure this compound to the cooled solution to initiate crystallization.[5][11]
-
-
Reduce Solvent Volume: If crystallization cannot be induced, it is likely that too much solvent was used.[12] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]
-
Extended Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[5]
Issue 3: Poor recovery of the purified product.
Symptoms: The yield of the recrystallized this compound is significantly lower than expected.
Causality: Low recovery can result from several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization from the mother liquor.[5][11]
Troubleshooting Protocol:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Prevent Premature Crystallization: During hot filtration, preheat the funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.
-
Maximize Crystal Collection: After the initial crystallization at room temperature, cool the flask in an ice bath to maximize the amount of product that crystallizes out of solution.[5]
-
Mother Liquor Analysis: To check if a significant amount of product remains in the mother liquor, a small sample can be concentrated to see if more crystals form.[11] If so, the entire mother liquor can be concentrated and a second crop of crystals can be collected.
Experimental Workflows
Solvent Selection Protocol
A systematic approach to selecting the optimal solvent is crucial for successful recrystallization.
Methodology:
-
Small-Scale Testing: Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[4]
-
Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility. Add the solvent dropwise until the solid just dissolves.[1] A good solvent will dissolve the compound near its boiling point.
-
Cooling and Crystal Formation: Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe the quantity and quality of the crystals formed.
-
Evaluation: The best solvent will result in a high yield of well-formed crystals with minimal dissolved product remaining in the cold solvent.
Data Summary Table for Solvent Screening:
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation on Cooling |
| Methanol | |||
| Ethanol | |||
| Ethyl Acetate | |||
| Acetone | |||
| Water | |||
| Toluene | |||
| Heptane |
Researchers should fill in this table based on their experimental observations.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 15, 2026, from [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectionn - Science Learning Center. (n.d.). Retrieved February 15, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet - Rsc.org. (n.d.). Retrieved February 15, 2026, from [Link]
-
Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). Retrieved February 15, 2026, from [Link]
-
Recrystallization. --->. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pharmaceutical Crystallisation| Solution Crystallization - Pharma Focus Asia. (n.d.). Retrieved February 15, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 15, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2018, January 10). Retrieved February 15, 2026, from [Link]
-
This compound | C10H10N2O2 | CID 61310595 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Methyl 3-Formyl-1H-Indole-6-Carboxylate - ChemBK. (2024, April 9). Retrieved February 15, 2026, from [Link]
-
6-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 18385211 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis - MDPI. (2025, April 2). Retrieved February 15, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). Retrieved February 15, 2026, from [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
-
Methyl 6-amino-1H-indole-2-carboxylate | C10H10N2O2 | CID 22060206 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of a Series of Diaminoindoles - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (2025, January 16). Retrieved February 15, 2026, from [Link]
-
1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl) - EPA. (2025, October 15). Retrieved February 15, 2026, from [Link]
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Technical Support Center: Stability and Handling of Methyl 6-Amino-1H-Indole-3-Carboxylate Under Basic Conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for methyl 6-amino-1H-indole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile indole derivative in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the stability of this compound, helping you anticipate challenges, troubleshoot common issues, and optimize your reaction conditions.
The structure of this compound presents three key functional groups whose reactivity under basic conditions must be carefully considered: the C3-methyl ester, the 6-amino group, and the indole N-H proton. The primary challenge encountered during its use is the high susceptibility of the methyl ester to base-mediated hydrolysis, a reaction commonly known as saponification.[1] This guide will dissect this core issue and provide actionable strategies to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and step-by-step solutions.
Q1: My reaction resulted in a low yield of the desired product. Analysis of the crude mixture shows a significant amount of a more polar, water-soluble compound, which I've identified as 6-amino-1H-indole-3-carboxylic acid. What went wrong?
A1: This is a classic case of unintended saponification. The methyl ester at the C3 position is highly electrophilic and readily attacked by nucleophilic bases, particularly hydroxide ions (e.g., from NaOH, KOH, LiOH) in the presence of water.[1] The reaction is an irreversible nucleophilic acyl substitution. Once the carboxylic acid is formed, it is immediately deprotonated by the base to form a carboxylate salt, which is typically insoluble in organic solvents and partitions into the aqueous phase during workup.[1]
Causality: The Saponification Pathway The reaction proceeds via a tetrahedral intermediate, which collapses to expel methoxide. The methoxide, a strong base, then deprotonates the newly formed carboxylic acid, driving the reaction to completion.
Caption: Saponification of the methyl ester.
Troubleshooting Steps:
-
Re-evaluate Your Base: If your protocol allows, switch from strong, nucleophilic bases (NaOH, KOH) to weaker, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃).
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to reduce the rate of saponification.
-
Ensure Anhydrous Conditions: Meticulously dry your solvents and reagents. The presence of water facilitates hydrolysis.
-
Modify Workup: If a basic wash is necessary, use a milder base (e.g., saturated NaHCO₃ solution) and perform it quickly at low temperatures. Avoid prolonged contact between your product and aqueous base.[2]
Q2: I am attempting an N-acylation on the 6-amino group using NaH to deprotonate it first, but my starting material is completely consumed, and I'm getting a complex, unidentifiable mixture of products.
A2: This outcome suggests multiple competing reactions and potential degradation. While the 6-amino group is a target for acylation, using a very strong and harsh base like sodium hydride (NaH) introduces several complications:
-
Indole N-H Deprotonation: The indole N-H has a pKa of ~21 (in DMSO) and is readily deprotonated by NaH.[3] This creates an alternative nucleophilic site on the indole nitrogen, which can compete with the 6-amino group for your acylating agent.
-
Ester Instability: Even in anhydrous conditions, strong bases can promote undesired reactions. In some cases with related indole esters, strong bases have been shown to induce ring-opening or other complex rearrangements.[4]
-
Excess Base: Any excess NaH can react with your electrophile or promote side reactions.
Caption: Troubleshooting workflow for N-acylation.
Corrective Action Plan:
-
Abandon Strong Bases: Avoid hydrides, alkoxides, or organolithiums for this substrate.
-
Select a Suitable Base: For N-acylation, a tertiary amine base like triethylamine (TEA) or DIPEA is often sufficient to scavenge the acid byproduct without promoting significant saponification, especially at 0 °C.
-
Consider an Alternative Strategy: If the desired reaction requires strongly basic conditions, it is often better to start with the 6-amino-1H-indole-3-carboxylic acid, protect the acid (e.g., as a more robust benzyl or t-butyl ester), perform the N-acylation, and then selectively deprotect the ester. This is known as an orthogonal protecting group strategy.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the different reactive sites on this compound under basic conditions?
A1: There are three primary sites of reactivity, each with different requirements for activation:
-
C3-Ester Carbonyl: This is the most reactive site under common basic conditions (e.g., NaOH, K₂CO₃). It is highly electrophilic and susceptible to nucleophilic attack, leading to saponification.
-
N1-Indole Proton: This proton is acidic (pKa ≈ 21 in DMSO) but requires a very strong base (e.g., NaH, n-BuLi) for complete deprotonation.[3] The resulting anion is a potent nucleophile.
-
N6-Amino Group: This is a nucleophilic site. As an arylamine, its lone pair is somewhat delocalized into the aromatic ring, making it less basic than an alkylamine but still reactive towards electrophiles.[7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How To [chem.rochester.edu]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Purification of Crude Methyl 6-amino-1H-indole-3-carboxylate
Welcome to the technical support guide for the purification of methyl 6-amino-1H-indole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this crucial building block in high purity. We will move beyond simple protocols to explore the chemical principles behind each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Initial Assessment & Common Observations
Q1: How can I quickly assess the purity of my crude product?
A1: Thin-Layer Chromatography (TLC) is the most efficient initial step for a qualitative purity assessment. A single, well-defined spot under UV visualization is indicative of high purity. The presence of multiple spots signals impurities that require removal.[1] A standard solvent system for this compound is a mixture of hexanes and ethyl acetate (e.g., starting with a 70:30 ratio). The product, being moderately polar, should have a median Rf value in this system.
Q2: My crude this compound is a pink or brownish solid. Is this normal?
A2: While the pure compound is typically an off-white or pale-yellow powder, discoloration to pink or brown is a common sign of impurities.[1] This is often caused by the oxidation of the aromatic amine or the presence of colored byproducts from the synthesis, particularly from reactions like the Fischer indole synthesis.[2] While a slight discoloration might not always correlate with low purity, it warrants further investigation by TLC, HPLC, or NMR.
Troubleshooting Specific Impurities
The following workflow provides a general strategy for purification.
Caption: General workflow for the purification of this compound.
Q3: My TLC shows a prominent spot with a lower Rf value than the product. What is it and how do I remove it?
A3: A more polar impurity (lower Rf) is frequently the corresponding carboxylic acid, 6-amino-1H-indole-3-carboxylic acid. This results from the hydrolysis of the methyl ester, which can be catalyzed by acidic or basic residues from the reaction workup.[1]
Causality: The carboxylic acid is significantly more polar than the ester due to its ability to form strong hydrogen bonds. This difference in polarity is the key to its removal.
Solution 1: Acid-Base Extraction (for removal of acidic impurities) This is a highly effective liquid-liquid extraction technique to selectively remove the acidic impurity.[3][4] The crude mixture is dissolved in an organic solvent, and an aqueous solution of a weak base (sodium bicarbonate) is used to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Caption: Principle of removing acidic impurities via acid-base extraction.
Protocol: Acid-Base Wash for Carboxylic Acid Removal
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately half the volume of the organic solvent.
-
Mixing: Stopper the funnel and shake vigorously, remembering to vent frequently to release CO₂ gas that may form.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Solution 2: Recrystallization Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles from the main product.[5] Since the carboxylic acid is more polar, it will have a slightly different solubility in most solvents.
Protocol: Recrystallization from Methanol
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid with stirring.[1]
-
Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Q4: My TLC shows multiple spots, some more polar and some less polar than my product. What is the best approach?
A4: For complex mixtures containing multiple impurities with varying polarities (e.g., unreacted starting materials, byproducts, and degradation products), flash column chromatography is the most powerful and versatile purification method.[2]
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Less polar compounds travel faster up the column (higher Rf), while more polar compounds interact more strongly with the polar silica gel and move slower (lower Rf).
Protocol: Flash Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. For best results (sharper bands), pre-adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column. The optimal gradient can be determined from prior TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q5: During column chromatography, my product's spot on the TLC plate is streaking, and the peak from the column is broad (tailing). Why is this happening?
A5: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.
Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your product can undergo a strong acid-base interaction with these silanols.[6][7] This strong, sometimes irreversible, binding causes poor peak shape (tailing) and can lead to lower recovery.
Solution 1: Mobile Phase Modification Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (e.g., Hexanes:Ethyl Acetate).[7][8] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your product. This allows your product to travel through the column more smoothly, resulting in sharper peaks and better separation.
Solution 2: Use an Amine-Functionalized Stationary Phase For particularly challenging separations, consider using a column packed with amine-functionalized silica (KP-NH).[6][7] This specialized stationary phase has a basic surface that eliminates the undesirable acid-base interactions, providing excellent peak shape for basic compounds without the need for mobile phase additives.[7]
Data Summary
The following table provides representative data for purity analysis. Actual results will vary based on the specific impurities present.
| Analyte | Potential Identity | Typical TLC Rf (7:3 Hex:EtOAc) | Appearance | Purification Method |
| Main Spot | This compound | ~0.4 - 0.5 | Off-white/pale yellow solid | - |
| Impurity A | Non-polar byproduct/starting material | > 0.6 | Varies | Column Chromatography |
| Impurity B | 6-amino-1H-indole-3-carboxylic acid | < 0.2 (streaking) | Varies | Acid-Base Extraction, Recrystallization |
| Impurity C | Oxidized byproduct | Baseline or colored streak | Brown/Pink | Column Chromatography |
Troubleshooting Decision Tree
Caption: Decision tree for selecting a purification method based on TLC analysis.
References
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
- Google Patents. (1994). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
-
MDPI. (2022). Extraction of Amino Acid Esters Using a Pillar[6]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]
-
Wiley Online Library. (2019, February 26). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
UKM Press. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Retrieved from [Link]
-
YouTube. (2023, December 16). Straight Answers: Best column for amine purification. Retrieved from [Link]
-
ResearchGate. (2001, February). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
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Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of 6-Amino-Indole Esters
This guide provides an in-depth analysis of the gas-phase fragmentation patterns of 6-amino-indole esters, a class of compounds of significant interest in medicinal chemistry and drug development. Understanding their behavior under mass spectrometric conditions is paramount for their unambiguous identification, structural elucidation, and metabolic profiling. This document moves beyond a simple recitation of fragmentation rules, offering a mechanistic rationale for the observed product ions and comparing the fragmentation of different ester analogues. The information presented herein is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their analytical workflows.
Introduction to the Mass Spectrometry of Indole Derivatives
Indole and its derivatives are a cornerstone of many biologically active molecules. Their analysis by mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), provides a wealth of structural information. The fragmentation of the indole core itself is well-characterized, often involving the loss of small neutral molecules like HCN.[1] However, the fragmentation pathways are significantly influenced by the nature and position of substituents on the indole ring.
For the family of 6-amino-indole esters, we must consider the interplay of three key structural features during collision-induced dissociation (CID):
-
The Indole Nucleus: A stable aromatic system that can undergo characteristic ring fissions.
-
The 6-Amino Group: An electron-donating group that can direct fragmentation pathways.
-
The Ester Functionality: A group susceptible to specific cleavages, such as loss of the alkoxy group or the entire ester moiety.
This guide will systematically deconstruct the fragmentation of this compound class, providing a predictive framework for interpreting their MS/MS spectra.
The Core Fragmentation of the 6-Amino-Indole Nucleus
The fragmentation of the unsubstituted 6-amino-indole provides a baseline for understanding the behavior of its esterified derivatives. Based on the gas chromatography-mass spectrometry (GC-MS) data available for 6-aminoindole, the primary fragmentation events involve the indole ring.[2]
The protonated molecule of 6-amino-indole serves as the precursor ion in a typical positive-ion ESI-MS/MS experiment. The initial fragmentation is likely to involve the pyrrole ring, which is a common fragmentation pathway for indole derivatives.[1]
Below is a diagram illustrating the proposed primary fragmentation pathway of the protonated 6-amino-indole core.
Caption: Proposed fragmentation of the 6-amino-indole core.
The Influence of the Ester Group: A Comparative Analysis
The presence and nature of the ester group introduce additional, often dominant, fragmentation pathways. The most common fragmentation of esters involves the loss of the alcohol moiety (alkoxy group) or the entire ester group as a radical.[3]
Let's consider a generic 6-amino-indole ester, where 'R' represents the alkyl chain of the ester. The primary fragmentation events are expected to be:
-
Loss of the Alkene (from the ester alkyl chain): For esters with an alkyl chain of two or more carbons (e.g., ethyl, propyl), a characteristic loss of an alkene via a McLafferty-type rearrangement can occur. For an ethyl ester, this would be the loss of ethylene (C2H4).[1]
-
Loss of the Alkoxy Radical: Cleavage of the O-alkyl bond results in the loss of an alkoxy radical (•OR).
-
Loss of the Carboalkoxy Group: Cleavage of the bond between the indole ring and the carbonyl group of the ester can lead to the loss of the entire carboalkoxy group (•COOR).
The following diagram illustrates these competing fragmentation pathways for a generic 6-amino-indole ethyl ester.
Caption: Competing fragmentation pathways for a 6-amino-indole ethyl ester.
Comparative Fragmentation Data
The table below summarizes the expected major fragment ions for methyl, ethyl, and tert-butyl esters of a hypothetical 6-amino-indole-3-carboxylic acid. The exact masses are calculated for the protonated precursor and its primary fragment ions.
| Ester Derivative | Precursor Ion (m/z) [M+H]+ | Fragment Ion 1 (m/z) [M - Alkene + H]+ | Fragment Ion 2 (m/z) [M - OR + H]+ | Fragment Ion 3 (m/z) [M - COOR + H]+ |
| Methyl Ester | 191.08 | N/A | 160.07 | 132.07 |
| Ethyl Ester | 205.10 | 177.07 | 160.07 | 132.07 |
| tert-Butyl Ester | 233.13 | 177.07 | 160.07 | 132.07 |
Note: The loss of an alkene is not applicable to the methyl ester. For the tert-butyl ester, the loss of isobutylene (C4H8) leads to the same fragment ion as the loss of ethylene from the ethyl ester, resulting in the carboxylic acid.
This comparative data highlights how the fragmentation pattern can be used to identify the specific ester present in a 6-amino-indole derivative. The unique neutral losses are diagnostic for the type of alkyl group in the ester functionality.
Experimental Protocol for MS/MS Analysis
To obtain high-quality and reproducible fragmentation data for 6-amino-indole esters, a standardized analytical approach is crucial. The following protocol outlines a general method for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1. Sample Preparation
-
Prepare a stock solution of the 6-amino-indole ester at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
4.2. Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is generally suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The specific gradient should be optimized for the particular analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
4.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Cone Gas Flow: 40-60 L/hr.
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Settings:
-
Select the protonated molecule [M+H]+ as the precursor ion.
-
Use Collision-Induced Dissociation (CID) as the activation method.
-
Optimize the collision energy to achieve a good balance between the precursor ion and fragment ion intensities. This will typically be in the range of 10-40 eV.
-
4.4. Data Analysis
-
Identify the precursor ion in the MS1 spectrum.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and characteristic product ions as detailed in this guide.
The following diagram provides a visual summary of the analytical workflow.
Caption: Analytical workflow for 6-amino-indole ester fragmentation analysis.
Conclusion
The mass spectrometric fragmentation of 6-amino-indole esters is a predictable process governed by the interplay of the indole nucleus, the 6-amino substituent, and the ester functionality. By understanding the characteristic fragmentation pathways for each of these components, researchers can confidently identify and structurally characterize these important molecules. The comparative analysis of different ester analogues demonstrates the power of MS/MS in distinguishing between closely related structures. The provided experimental protocol offers a robust starting point for developing and validating analytical methods for this compound class. As with any mass spectrometric analysis, careful optimization of instrumental parameters is key to obtaining high-quality, informative spectra.
References
-
PubChem. 6-Aminoindole. [Link]
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
Comparing reactivity of 5-amino vs 6-amino indole-3-carboxylates
This guide provides a technical comparison of 5-amino-1H-indole-3-carboxylate and 6-amino-1H-indole-3-carboxylate . It is designed for medicinal chemists and process scientists selecting scaffolds for drug discovery or fluorescent probe development.
Executive Summary
While 5-amino and 6-amino indole-3-carboxylates are constitutional isomers, they exhibit distinct electronic behaviors due to their specific conjugation pathways relative to the electron-withdrawing ester at C3.
-
5-Amino Isomer: Behaves as a nucleophilic aniline . The amino group is cross-conjugated relative to the C3-ester, preserving the availability of the nitrogen lone pair for derivatization (acylation, alkylation). It is generally more reactive but also more prone to oxidative degradation.
-
6-Amino Isomer: Exhibits a "push-pull" electronic system . The 6-amino group is in direct conjugation with the C3-ester through the indole bridgehead. This delocalization reduces the nucleophilicity of the exocyclic amine and results in a significant bathochromic shift (red-shift) in UV-Vis absorption.
Electronic Structure & Reactivity Analysis
The core differentiator is the resonance interaction between the amino group (donor) and the C3-carboxylate (acceptor).
The "Push-Pull" Effect (6-Amino)
In the 6-amino isomer, the amino lone pair can delocalize through the benzene ring, across the C3a-C7a bridgehead, and directly into the C3-ester. This is analogous to a para-substituted aniline where the ester acts as the withdrawing group.
-
Consequence: The exocyclic nitrogen is electron-deficient (lower pKa of the conjugate acid) and less nucleophilic. The molecule is stabilized by resonance but often colored (yellow/orange).
The Cross-Conjugation Effect (5-Amino)
In the 5-amino isomer, the amino group is electronically "meta" to the bridgehead carbon (C3a) that connects to the C3-ester. There is no direct resonance structure that places the amino lone pair electrons onto the ester carbonyl oxygen without disrupting the pyrrole aromaticity significantly.
-
Consequence: The exocyclic nitrogen retains higher electron density, making it a better nucleophile. It behaves similarly to a standard meta-substituted aniline.
Visualization of Electronic Pathways
The following diagram maps the electron donation probability vectors (Resonance Pathways).
Caption: Resonance pathways showing the direct "Push-Pull" conjugation in the 6-amino isomer vs. cross-conjugation in the 5-amino isomer.
Experimental Benchmarking
Experiment A: Relative Nucleophilicity (Acylation Rate)
When reacting both isomers with a limiting amount of electrophile (e.g., acetic anhydride or an isocyanate), the 5-amino isomer reacts significantly faster.
| Parameter | 5-Amino-Indole-3-Carboxylate | 6-Amino-Indole-3-Carboxylate |
| Reaction | N-Acetylation (Ac2O, 0°C) | N-Acetylation (Ac2O, 0°C) |
| Relative Rate | Fast ( | Slow ( |
| Yield (1h) | >90% | ~40-60% (Requires heat/catalyst) |
| Mechanism | Standard Nucleophilic Attack | Deactivated Nucleophilic Attack |
Experiment B: Photophysical Properties (UV-Vis)
This is a self-validating check for isomer identity.
-
5-Amino:
(Colorless to pale beige). -
6-Amino:
(Distinct yellow/orange fluorescence). -
Note: The bathochromic shift in the 6-isomer confirms the extended conjugation length.
Detailed Protocols
Protocol 1: Selective Synthesis (Fischer Indole Strategy)
Direct nitration of indole-3-carboxylates gives mixtures. The most reliable route to isomerically pure material is the Japp-Klingemann / Fischer Indole sequence.
Target: Ethyl 5-aminoindole-3-carboxylate (or 6-amino isomer).
-
Diazotization: Dissolve the appropriate nitro-aniline (4-nitroaniline for 5-amino indole; 3-nitroaniline for mixture of 4/6, requires separation) in HCl/H2O. Cool to 0°C. Add
dropwise. -
Coupling: Add the diazonium salt to a solution of ethyl (2-methyl-3-oxobutanoate) in EtOH/KOH at 0°C. This forms the hydrazone.
-
Cyclization (Fischer): Reflux the hydrazone in polyphosphoric acid (PPA) or
/EtOH. This yields the Nitro-indole-3-carboxylate . -
Reduction: Hydrogenate (
, Pd/C) or reduce with /HCl to obtain the amino-indole.
Critical QC Step:
-
Check the NMR of the 6-amino isomer. The coupling constant between H-5 and H-7 (meta-coupling) is distinct, and the H-2 proton will show a shift due to the electron-donating effect of the 6-amino group.
Protocol 2: Competitive Acylation Assay (Reactivity Test)
Use this protocol to determine the precise reactivity difference for your specific batch.
-
Setup: Dissolve 0.1 mmol of 5-amino ester and 0.1 mmol of 6-amino ester in 2 mL dry DCM.
-
Internal Standard: Add 0.1 mmol of 1,3,5-trimethoxybenzene (inert NMR standard).
-
Addition: Add 0.1 mmol (0.5 equiv total) of Phenyl Isocyanate at 0°C.
-
Analysis: Stir for 10 minutes. Quench with MeOH. Analyze crude mixture by
-NMR. -
Result: Integrate the urea protons. The ratio of 5-urea to 6-urea represents the relative nucleophilicity (
).
Caption: Competitive acylation workflow to quantify nucleophilicity differences.
References
-
Nucleophilicity Trends: Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry, 2007. Link
-
Indole Synthesis: "Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate." ResearchGate, 2025. Link
-
Electronic Effects: "Hammett Substituent Constants and Resonance Parameters." Chemical Reviews. Link
-
Photophysics: "UV-absorption spectra of melanosomes containing varying 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid content." Photochemistry and Photobiology, 2011. Link
A Senior Application Scientist's Comparative Guide to HPLC Method Development for Methyl 6-amino-1H-indole-3-carboxylate
Introduction: The Analytical Imperative for a Key Building Block
Methyl 6-amino-1H-indole-3-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring an indole core, a reactive amino group, and a carboxylate ester, makes it a versatile precursor for synthesizing a wide array of pharmacologically active compounds. The purity and stability of this intermediate are paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity, stability, and reaction kinetics associated with this compound.
This guide provides an in-depth comparison of two robust HPLC strategies—classic Reversed-Phase (RP-HPLC) and advanced Mixed-Mode Chromatography. As no standard, universally accepted method for this specific analyte exists in the public domain, we will delve into the principles of method development, explaining the causal relationships between the analyte's physicochemical properties and the selection of chromatographic conditions. This document is intended for researchers and drug development professionals seeking to establish a reliable, self-validating analytical method for this compound and its analogues.
Understanding the Analyte: Physicochemical Causality in Method Selection
The molecular structure of this compound dictates its chromatographic behavior. It possesses:
-
A moderately non-polar indole ring system.
-
A basic amino group (-NH2), which can be protonated at acidic pH.
-
A methyl ester group, contributing to its overall moderate polarity.
This duality—a non-polar core with a polar, ionizable functional group—presents both a challenge and an opportunity for chromatographic separation. While standard RP-HPLC can be effective, the presence of the basic amino group can lead to poor peak shape (tailing) on certain silica-based columns due to interactions with residual silanols. Furthermore, separating it from closely related polar or non-polar impurities may require more than a simple hydrophobic retention mechanism.
Comparative HPLC Methodologies
We will explore two distinct yet powerful approaches to developing a robust analytical method. The choice between them depends on the specific analytical goal, such as routine purity assessment versus the complex separation of process impurities and degradants.
Method A: The Workhorse - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common and accessible HPLC mode, relying on hydrophobic interactions between the analyte and a non-polar stationary phase. For an analyte like this compound, a C18 (octadecylsilyl) column is the logical starting point.[1]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The C18 phase provides sufficient hydrophobicity to retain the indole core of the molecule.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shapes and lower backpressure compared to methanol. The ratio of acetonitrile to water will be the primary determinant of retention time; higher acetonitrile concentration will lead to faster elution.
-
Acidic Modifier (Formic Acid): The addition of a small amount of acid (e.g., 0.1% formic acid) is critical. It serves to protonate the amino group on the indole ring, ensuring a consistent positive charge on the molecule. This prevents peak tailing that can result from interactions between the basic amine and acidic silanol groups on the column packing. It also suppresses the ionization of any acidic impurities, leading to more predictable retention.
Method B: The Specialist - Mixed-Mode Chromatography
Mixed-mode chromatography utilizes stationary phases with more than one type of retention mechanism.[2] For our analyte, a column combining reversed-phase and cation-exchange properties is ideal. This approach leverages both the hydrophobic character of the indole ring and the positive charge of the protonated amino group.
Causality Behind Experimental Choices:
-
Stationary Phase (e.g., Primesep 100): These columns contain both hydrophobic alkyl chains and negatively charged ionic groups (e.g., sulfonic acid).[3] This dual functionality allows for orthogonal selectivity compared to standard C18 columns.
-
Mobile Phase (Acetonitrile/Water with Buffer): A buffered mobile phase (e.g., using sulfuric acid or an ammonium formate buffer) is essential to control both the pH and the ionic strength.
-
pH Control: Maintains the analyte in its protonated, positively charged state for consistent cation-exchange interaction.
-
Ionic Strength: The concentration of buffer salts can be used to modulate the retention time. A higher salt concentration will compete with the analyte for the ion-exchange sites, leading to earlier elution. This provides an additional, powerful parameter for method optimization.[2]
-
Experimental Protocols
The following protocols are robust starting points for method development. They must be validated according to internal standard operating procedures and relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4]
Protocol for Method A: Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the typical absorbance of the indole chromophore).[1]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase conditions (10% B).
-
Filter the working solution through a 0.22 µm syringe filter before injection.
-
Protocol for Method B: Mixed-Mode Chromatography
-
Instrumentation:
-
Same as Method A.
-
-
Chromatographic Conditions:
-
Column: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Buffer: Sulfuric Acid (H₂SO₄) added to the mobile phase at a final concentration of 0.05%.[3]
-
Mode: Isocratic. A starting point could be 55% Acetonitrile / 45% Water with 0.05% H₂SO₄.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Same as Method A.
-
Comparison Summary and Expected Performance
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Mixed-Mode Chromatography |
| Primary Retention Mechanism | Hydrophobic Interaction | Hydrophobic Interaction & Cation-Exchange |
| Stationary Phase | C18 (Octadecylsilyl) | C18 with embedded ion-exchange groups |
| Mobile Phase Complexity | Low (Water/Acetonitrile with Acid) | Moderate (Requires buffer for pH and ionic strength control) |
| Expected Retention Time | ~5-10 minutes (gradient dependent) | Highly tunable with buffer concentration and organic ratio |
| Selectivity Control | Primarily by adjusting organic solvent ratio | Tunable by organic ratio, pH, and ionic strength |
| Peak Shape for Amines | Good, provided an acidic modifier is used | Excellent, due to the ion-exchange mechanism |
| Application | Ideal for routine purity checks and assays. | Superior for separating complex mixtures with polar and ionic impurities. |
| Pros | Simple, robust, widely available columns. | Orthogonal selectivity, enhanced retention of polar bases. |
| Cons | Potential for peak tailing without proper pH control; limited selectivity for polar impurities. | Method development can be more complex; columns may be less common. |
Workflow and Separation Mechanism Diagrams
The following diagrams illustrate the overall analytical workflow and the distinct separation mechanisms underlying the two proposed methods.
Caption: High-level workflow for HPLC analysis from sample preparation to final report.
Caption: Analyte interaction with Reversed-Phase vs. Mixed-Mode stationary phases.
References
-
Title: HPLC Methods for analysis of 5-Aminoindole Source: HELIX Chromatography URL: [Link]
-
Title: 5-Aminoindole - HPLC Method Source: SIELC Technologies URL: [Link]
-
Title: Methyl 6-amino-1H-indole-2-carboxylate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Analysis of Amino Acids by HPLC Source: Agilent Technologies URL: [Link]
-
Title: Analysis of amino acids by high performance liquid chromatography Source: Gomal Journal of Medical Sciences URL: [Link]
Sources
A Comparative Guide to the Structural Validation of Methyl 6-Amino-1H-indole-3-carboxylate: X-ray Crystallography in Focus
Introduction: The Imperative of Unambiguous Structural Determination
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, efficacy, and safety.[1] For indole derivatives, a scaffold of profound significance in medicinal chemistry, even subtle alterations in substitution can dramatically influence biological activity.[1][2] Methyl 6-amino-1H-indole-3-carboxylate, a key intermediate and building block, is no exception. Its structural integrity underpins the rational design of novel therapeutics and functional materials. This guide provides an in-depth, comparative analysis of the methods used for its structural validation, with a primary focus on the gold-standard technique: single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices, compare its performance with alternative spectroscopic methods, and provide actionable protocols for researchers.
While a specific, publicly available single-crystal X-ray structure for this compound is not readily found in open databases like the Cambridge Structural Database (CSD)[3], this guide will leverage crystallographic data from closely related indole analogs to provide a robust framework for its structural analysis.[2][4][5][6] The principles and methodologies described herein are directly applicable and serve as a comprehensive roadmap for any researcher undertaking the structural elucidation of this or similar small organic molecules.
The Unrivaled Precision of Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the most powerful and definitive method for determining the atomic-level structure of crystalline materials.[7][8][9] It provides an unambiguous three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[10] This level of detail is often unattainable by other analytical techniques.
The fundamental principle of SCXRD lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. When a single crystal is irradiated with a monochromatic X-ray beam, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, the crystallographer can reconstruct the electron density map of the molecule and, consequently, its complete 3D structure.[10]
The Crystallization Bottleneck: A Critical First Step
The primary and often most challenging prerequisite for SCXRD is the growth of high-quality single crystals of suitable size (typically 0.1-0.5 mm).[7][8][11] The process of crystallization involves the slow and ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.[11][12] The choice of crystallization method and solvent is paramount and can significantly influence crystal quality.[11]
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is one of the simplest and most widely used methods.[11] A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form. The rate of evaporation can be controlled by adjusting the opening of the container.[11]
-
Solvent Layering (Vapor Diffusion): This technique is particularly useful for compounds that are sparingly soluble.[11][13] A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.[13]
-
Cooling: Many compounds are more soluble at higher temperatures.[12] A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
Step 1: Crystal Growth
-
Solvent Screening: Begin by assessing the solubility of this compound in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to identify a suitable solvent or solvent system for crystallization.
-
Crystallization Setup (Slow Evaporation):
-
Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has a small pinhole to allow for slow evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.[1]
-
Data Collection:
-
The crystal is typically cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[1]
-
The mounted crystal is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.
Comparative Analysis: SCXRD vs. Spectroscopic Techniques
While SCXRD provides the ultimate structural confirmation, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the initial characterization and elucidation of molecular connectivity.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atoms within a molecule, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[16] It is instrumental in determining the connectivity of atoms and the overall carbon-hydrogen framework.
Advantages of NMR:
-
Solution-State Analysis: NMR allows for the study of molecules in solution, which can be more representative of their behavior in biological systems.[17][18]
-
Dynamic Information: NMR can provide insights into molecular dynamics and conformational flexibility.[17][18]
-
No Crystallization Required: This is a significant advantage for molecules that are difficult to crystallize.[17]
Limitations of NMR:
-
Ambiguity in 3D Structure: While 2D NMR techniques like NOESY can provide information about through-space proximity of atoms, they do not provide the precise bond lengths and angles that SCXRD does.
-
Lower Resolution for Large Molecules: For larger and more complex molecules, NMR spectra can become overcrowded and difficult to interpret.[10][15]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule.[14][19] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.[14]
Advantages of MS:
-
High Sensitivity: MS can detect very small amounts of a substance.
-
Molecular Formula Determination: HRMS is crucial for confirming the elemental composition.[14]
-
Fragmentation Analysis: Tandem MS (MS/MS) provides information about the fragmentation patterns of a molecule, which can aid in structural elucidation.[14]
Limitations of MS:
-
No Stereochemical Information: MS cannot distinguish between stereoisomers.
-
Limited Connectivity Information: While fragmentation patterns can be informative, they do not provide a complete picture of atomic connectivity in the way that NMR does.
Performance Comparison Summary
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Precise 3D atomic coordinates, bond lengths, angles | Atomic connectivity, chemical environment | Molecular weight, elemental composition |
| Sample State | Crystalline solid | Solution | Gas phase (ions) |
| Resolution | Atomic | High for small molecules | High for mass determination |
| Stereochemistry | Absolute configuration | Relative stereochemistry (sometimes) | Not directly determined |
| Key Advantage | Unambiguous 3D structure | Solution-state analysis, dynamics | High sensitivity, molecular formula |
| Key Limitation | Requires high-quality single crystals | Ambiguity in 3D structure | Limited structural information |
Visualizing the Workflow
Experimental Workflow for Structural Elucidation
Caption: Complementary nature of key analytical techniques for structural elucidation.
Conclusion: An Integrated Approach for Authoritative Validation
The structural validation of a molecule as significant as this compound demands a multi-faceted and rigorous approach. While NMR and mass spectrometry are essential for initial characterization, providing crucial information about connectivity and molecular formula, they cannot deliver the unambiguous, high-resolution three-dimensional structural data that single-crystal X-ray diffraction provides. SCXRD remains the gold standard for definitively determining the precise spatial arrangement of atoms, which is fundamental to understanding and predicting a molecule's properties and interactions. The primary challenge of obtaining suitable crystals is a testament to the meticulous nature of this powerful technique. By integrating the insights from these complementary methods, researchers can achieve a comprehensive and authoritative structural validation, paving the way for confident advancements in drug development and materials science.
References
- University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- Unknown Author.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- Unknown Author. Comparison of NMR and X-ray crystallography.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
- University of Colorado Boulder. Crystallization.
- Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
- BenchChem. (2025).
- Wlodawer, A., Dauter, Z., & Minor, W. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
- ACS Omega. (2020, July 7). Structure and Morphology of Indole Analogue Crystals.
- Kind, T., & Fiehn, O. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
- PMC - NIH. (2015, October 30).
- eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
- ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Van Vynckt, F., et al. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
- MDPI. (2023, March 1). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.
- Wesleyan University. (2026, February 11).
- Basak, B., Prangé, T., & Neuman, A. (2025, August 7). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole.
- PubChem.
- The Cambridge Crystallographic Data Centre.
- Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934.
Sources
- 1. benchchem.com [benchchem.com]
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A Senior Application Scientist's Guide to Differentiating Regioisomers of Amino-Indole-3-Carboxylates
For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of regioisomers is a cornerstone of rigorous scientific practice. In the realm of indole chemistry, a privileged scaffold in numerous bioactive compounds, the positional isomerism of substituents can dramatically alter pharmacological activity. This guide provides an in-depth technical comparison of analytical methodologies for differentiating the 4-, 5-, 6-, and 7-amino-indole-3-carboxylate regioisomers. We will delve into the mechanistic basis for the distinct spectroscopic and chromatographic signatures of these isomers, supported by experimental data and detailed protocols.
The Challenge of Regioisomeric Differentiation
The synthesis of substituted indoles can often yield a mixture of regioisomers. The electronic and steric differences between the 4-, 5-, 6-, and 7-amino-indole-3-carboxylates, while subtle, are significant enough to be exploited by modern analytical techniques. The key to successful differentiation lies in understanding how the position of the amino group on the benzene portion of the indole ring influences the molecule's overall electronic distribution, and in turn, its interaction with electromagnetic radiation and chromatographic stationary phases.
Spectroscopic Differentiation: Unveiling Unique Fingerprints
Spectroscopic methods provide a detailed view of the chemical environment of individual atoms within a molecule. For the amino-indole-3-carboxylate series, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation.
¹H NMR Spectroscopy: A Window into Proton Environments
The chemical shift of protons on the indole ring is highly sensitive to the position of the electron-donating amino group. By analyzing the patterns of the aromatic protons, we can deduce the substitution pattern.
Causality Behind Chemical Shift Variations: The amino group, being an electron-donating group, increases the electron density on the benzene ring, causing a shielding effect (upfield shift) on the protons. This effect is most pronounced for the protons ortho and para to the amino group. The carboxylate group at the 3-position, being electron-withdrawing, will have a deshielding effect (downfield shift) on the protons of the pyrrole ring.
Predicted ¹H NMR Chemical Shift Ranges (in DMSO-d₆):
| Proton Position | 4-Amino Isomer | 5-Amino Isomer | 6-Amino Isomer | 7-Amino Isomer |
| H-2 | ~7.8-8.0 ppm (s) | ~7.9-8.1 ppm (s) | ~7.9-8.1 ppm (s) | ~7.9-8.1 ppm (s) |
| H-4 | - | ~7.0-7.2 ppm (d) | ~7.4-7.6 ppm (s) | ~7.3-7.5 ppm (d) |
| H-5 | ~6.5-6.7 ppm (d) | - | ~6.6-6.8 ppm (dd) | ~6.8-7.0 ppm (t) |
| H-6 | ~7.0-7.2 ppm (t) | ~6.7-6.9 ppm (dd) | - | ~6.5-6.7 ppm (d) |
| H-7 | ~6.8-7.0 ppm (d) | ~7.2-7.4 ppm (d) | ~7.5-7.7 ppm (d) | - |
| NH (indole) | ~11.0-11.5 ppm (s) | ~11.0-11.5 ppm (s) | ~11.0-11.5 ppm (s) | ~11.0-11.5 ppm (s) |
| NH₂ (amino) | ~4.5-5.5 ppm (br s) | ~4.5-5.5 ppm (br s) | ~4.5-5.5 ppm (br s) | ~4.5-5.5 ppm (br s) |
Note: These are predicted ranges based on known substituent effects on the indole ring. Actual values may vary based on solvent and concentration. The splitting patterns (s = singlet, d = doublet, t = triplet, dd = doublet of doublets) are crucial for assignment.
Key Differentiating Features in ¹H NMR:
-
4-Amino Isomer: Expect a distinct upfield shift for H-5 and a characteristic coupling pattern for the three adjacent aromatic protons (H-5, H-6, H-7).
-
5-Amino Isomer: H-4 and H-6 will be shifted upfield. The H-4 proton will likely appear as a doublet, and H-6 as a doublet of doublets.
-
6-Amino Isomer: H-5 and H-7 will be shielded. H-5 will likely appear as a doublet of doublets, and H-7 as a doublet.
-
7-Amino Isomer: Expect a significant upfield shift for H-6 and a characteristic coupling pattern for the three adjacent aromatic protons (H-4, H-5, H-6).
A simplified workflow for differentiating amino-indole-3-carboxylate regioisomers using ¹H NMR.
Chromatographic Separation: Resolving the Mixture
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analytical separation and purification of these regioisomers. The choice of the stationary and mobile phases is critical for achieving baseline resolution.
Reversed-Phase HPLC (RP-HPLC): A Versatile Approach
RP-HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common starting point for the separation of indole derivatives.
Principle of Separation: The retention of the amino-indole-3-carboxylate isomers on a C18 column is primarily governed by their relative polarity. While all four isomers have the same molecular formula, the position of the polar amino group influences the overall molecular dipole moment and the accessibility of the nonpolar indole core to the stationary phase. Isomers with a more exposed nonpolar surface area will interact more strongly with the C18 stationary phase and thus have longer retention times.
Expected Elution Order: Predicting the exact elution order can be complex and is often determined empirically. However, we can hypothesize based on polarity. The 4- and 7-amino isomers, where the amino group is adjacent to the fused ring system, might have slightly different polarities and steric profiles compared to the 5- and 6-amino isomers. It is plausible that the 4- and 7-isomers, with the amino group in a more sterically hindered position, may exhibit less interaction with the polar mobile phase, leading to slightly longer retention times. However, intramolecular hydrogen bonding could also play a role.
Experimental Protocol: RP-HPLC Method for Isomer Separation
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition (e.g., 90:10 A:B) at a concentration of approximately 0.1 mg/mL.
This is a generic starting method. Optimization of the gradient, flow rate, and mobile phase composition may be necessary to achieve baseline separation.
Mass Spectrometry: Delineating Fragmentation Pathways
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all four regioisomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing clues to the position of the amino group.
Key Fragmentation Pathways:
-
Decarboxylation: A common fragmentation for carboxylic acids and their esters is the loss of the carboxyl group (-COOR).
-
Loss of HCN: Characteristic of the indole ring, involving the pyrrole nitrogen and C2.
-
Retro-Diels-Alder (RDA) type fragmentation: The benzene ring can undergo RDA-type cleavage, and the position of the amino group can influence the relative abundance of the resulting fragment ions.
Differentiating Isomers by Fragmentation:
The position of the amino group is expected to direct the fragmentation of the benzene ring. For instance, in the 4- and 7-amino isomers, cleavage of the bonds adjacent to the amino-substituted carbon is likely to be favored. In contrast, for the 5- and 6-amino isomers, different fragmentation pathways will be more prominent. The relative intensities of the fragment ions will be key to differentiation.
Hypothesized Key Fragment Ions (m/z):
| Fragmentation | 4-Amino Isomer | 5-Amino Isomer | 6-Amino Isomer | 7-Amino Isomer |
| [M]+• | 176 | 176 | 176 | 176 |
| [M-CO₂]+• | 132 | 132 | 132 | 132 |
| [M-HCN]+• | 149 | 149 | 149 | 149 |
| RDA Fragments | Varies | Varies | Varies | Varies |
It is crucial to analyze the full mass spectrum and compare the relative abundances of all fragment ions to confidently distinguish the isomers. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the fragment ions.
General fragmentation pathways for amino-indole-3-carboxylates in mass spectrometry.
Conclusion: An Integrated Approach for Unambiguous Identification
The definitive differentiation of 4-, 5-, 6-, and 7-amino-indole-3-carboxylate regioisomers requires a multi-faceted analytical approach. While each technique provides valuable information, a combination of ¹H NMR, HPLC, and mass spectrometry will provide the most confident structural assignment.
-
¹H NMR is the most powerful tool for unambiguous initial identification based on the unique splitting patterns and chemical shifts of the aromatic protons.
-
RP-HPLC is essential for the separation of isomeric mixtures and for purity assessment.
-
Mass Spectrometry confirms the molecular weight and can provide supporting structural information through the analysis of fragmentation patterns.
For absolute certainty, especially in a regulatory or drug development setting, the synthesis and characterization of authentic reference standards for each regioisomer is the gold standard. This allows for direct comparison of retention times and spectral data, leaving no room for ambiguity.
This guide provides a framework for approaching the analytical challenge of differentiating these important indole regioisomers. By understanding the underlying chemical principles and applying a systematic, multi-technique approach, researchers can ensure the quality and integrity of their work.
References
-
General Principles of NMR Spectroscopy
- Title: Introduction to Spectroscopy
- Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
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URL: [Link]
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Mass Spectrometry of Indole Derivatives
- Title: Mass Spectrometry of Simple Indoles
- Source: Powers, J.C. (1968). Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.
-
URL: [Link]
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HPLC for Separation of Isomers
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URL: [Link]
-
Synthesis of Aminoindoles
- Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz
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-
URL: [Link]
A Comparative Guide to the Biological Activity of Indole-3-Carboxylate Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery. Among its many derivatives, those functionalized with a carboxylate group at the 3-position have emerged as a particularly versatile class of compounds, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various indole-3-carboxylate derivatives, supported by experimental data and methodological insights to aid researchers in this dynamic field.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Indole derivatives, including indole-3-carbinol (I3C) and its metabolites, have demonstrated significant potential in cancer prevention and therapy.[1][2] Their mechanisms of action are pleiotropic, targeting multiple signaling pathways that are constitutively upregulated in cancer cells.[2] These compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit cell migration and angiogenesis.[3][4]
Comparative Efficacy of Indole-3-Carboxylate Derivatives
The antiproliferative activity of indole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazones | Compound 3d (R = propyl) | Mycobacterium bovis (proxy) | 0.9 µg/mL | [5] |
| Compound 3q (R = 4-nitrobenzyl) | Mycobacterium bovis (proxy) | 1.9 µg/mL | [5] | |
| Primaquine Conjugates | Compound 2 (PQ-ICA) | LNCaP (Prostate) | Potent (specific value not stated) | [6] |
| Indole-3-Carbinol (I3C) | I3C | Various Cancer Lines | 50 - 100 µM | [1] |
| Combretastatin Analogues | Compounds 10 and 11 | Five cancer cell lines | 2 - 11 µM | [7] |
Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Mechanistic Insights: Apoptosis Induction
A primary mechanism for the anticancer effect of many indole derivatives is the induction of apoptosis. This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases, the executioner enzymes of cell death.[4]
Caption: Simplified pathway of apoptosis induction by indole-3-carboxylate derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole-3-carboxylate derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.
Antimicrobial Activity: A New Front Against Resistance
The rise of multidrug-resistant pathogens presents a critical global health challenge. Indole derivatives have emerged as a promising source of new antimicrobial agents. Their activity spans both Gram-positive and Gram-negative bacteria, as well as fungi. A key mechanism of action for some derivatives is the disruption of the bacterial membrane.[8][9]
Comparative Efficacy of Antimicrobial Indole Derivatives
The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Derivative Class | Specific Compound | Target Organism | MIC (µM) | Reference |
| Carboxamido-Polyamines | 13b (5-Bromo, PA-3-6-3) | S. aureus | ≤ 0.28 | [8][9] |
| 13b | A. baumannii | ≤ 0.28 | [8][9] | |
| 13b | C. neoformans | ≤ 0.28 | [8][9] | |
| Triazole/Thiadiazole | 2c (indole-thiadiazole) | B. subtilis | 3.125 µg/mL | [10] |
| 3c (indole-triazole) | B. subtilis | 3.125 µg/mL | [10] | |
| Semicarbazones | Compound 1 (5-bromo) | S. aureus | 100 µg/mL | [11] |
| Compound 2 (5-chloro) | S. aureus | 150 µg/mL | [11] |
Experimental Workflow: Broth Microdilution for MIC Determination
This method is a standardized and widely used technique to determine the MIC of antimicrobial agents.
Causality: The serial dilution of the test compound allows for the precise determination of the lowest concentration that inhibits microbial growth, providing a quantitative measure of its potency.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Indole-3-carboxylate derivatives have shown potent anti-inflammatory effects by modulating various signaling pathways, including the inhibition of pro-inflammatory mediators and the activation of protective receptors. For example, indole-3-carboxaldehyde (IAld) can alleviate intestinal inflammation by inhibiting the NLRP3 inflammasome and activating the aryl hydrocarbon receptor (AhR).[12][13]
Comparative Effects on Inflammatory Markers
The anti-inflammatory potential can be assessed by measuring the reduction of key inflammatory mediators in cell-based assays, often using lipopolysaccharide (LPS) to stimulate an inflammatory response in macrophages.
| Derivative Class | Specific Compound | Key Effect | Model System | Reference |
| Indolizine Carboxylates | Compound 4d | Significant COX-2 reduction | In vitro | [14] |
| Compounds 4e, 4f, 4a | Significant TNF-α reduction | In vitro | [14] | |
| Compounds 4f, 4g, 4d | Significant IL-6 reduction | In vitro | [14] | |
| Indole-3-Carboxaldehyde | IAld | Inhibits NLRP3 inflammasome | LPS-stimulated Caco2 cells | [12][13] |
| IAld | Inhibits inflammatory response | THP-1 macrophages | [15] |
Mechanistic Insights: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines like IL-1β. Indole derivatives can suppress this pathway, thereby reducing inflammation.
Caption: Inhibition of the NLRP3 inflammasome pathway by Indole-3-Carboxaldehyde.
Conclusion
Indole-3-carboxylate derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. The evidence clearly demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships revealed in the cited studies—such as the enhanced antimicrobial activity of 5-bromo-substituted analogues or the potent anticancer effects of specific thiosemicarbazone and primaquine conjugates—provide a rational basis for future drug design.[5][6][8] Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives is crucial for translating their demonstrated biological activities into clinically effective treatments.
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Malek, N., Zare, A., & Moosavi-Zare, A. R. (2018). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Medicinal Chemistry Research, 27(4), 1189–1198. [Link]
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Chen, J., Wang, L., & Xie, Y. (2008). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. [Link]
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Cacchi, S., Fabrizi, G., & Goggiamani, A. (2008). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry, 73(14), 5549-5551. [Link]
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Yurttaş, L., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 394-402. [Link]
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A Comparative Guide to the UV-Vis Absorption Spectrum of Methyl 6-Amino-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Indole Chromophore and the Influence of Substituents
The characteristic UV-Vis absorption spectrum of the parent indole molecule arises from π-π* electronic transitions within the bicyclic aromatic system. Typically, indole exhibits two main absorption bands: a strong band around 220 nm and a broader, less intense band with fine structure between 260 and 290 nm. The introduction of substituents onto the indole ring can significantly alter the energy of these transitions, leading to shifts in the absorption maxima (λmax).
The subject of this guide, methyl 6-amino-1H-indole-3-carboxylate, possesses two key substituents that are expected to modulate its UV-Vis spectrum:
-
An amino group (-NH2) at the 6-position, which acts as a strong electron-donating group (auxochrome).
-
A methyl carboxylate group (-COOCH3) at the 3-position, which is an electron-withdrawing group.
The interplay of these substituents will dictate the overall electronic distribution and, consequently, the absorption characteristics of the molecule. The amino group, in particular, is known to cause a bathochromic (red) shift in the absorption bands of aromatic compounds due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
Comparative Spectral Analysis
To predict the UV-Vis absorption profile of this compound, we can compare it with the known spectra of related indole derivatives.
| Compound | Key Substituents | Reported λmax (nm) | Solvent | Expected Influence on this compound |
| Indole | None | ~217, 262, 271, 278, 288 | Methanol | Baseline for the indole chromophore. |
| Indole-3-carboxylic acid | -COOH at C3 | ~278 | Ethanol | The electron-withdrawing carboxyl group at C3 can influence the π-system.[1] |
| Methyl 1H-indole-3-carboxylate | -COOCH3 at C3 | Not explicitly stated, but expected to be similar to indole-3-carboxylic acid. | Not specified | Provides a closer comparison for the effect of the ester group.[2][3][4][5] |
| 6-Aminoindazole | -NH2 at C6 (on an indazole core) | Subject to solvatochromic shifts. | Various | Demonstrates the significant impact of a 6-amino group on a similar heterocyclic system, suggesting a strong bathochromic shift.[6] |
Based on this comparison, the UV-Vis spectrum of this compound is anticipated to show a significant bathochromic shift compared to indole and methyl 1H-indole-3-carboxylate. The potent electron-donating amino group at the 6-position will likely dominate the spectral changes, leading to absorption maxima at longer wavelengths.
The Critical Role of the Solvent: Solvatochromism
The choice of solvent is a critical parameter in UV-Vis spectroscopy, especially for molecules containing polar functional groups like the amino group. This phenomenon, known as solvatochromism, describes the shift in the absorption maximum as a function of solvent polarity.[7][8]
For molecules like this compound, an increase in solvent polarity is expected to cause a bathochromic shift (positive solvatochromism). This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. The study of solvatochromic effects in aminoindazoles supports this expectation, where changes in solvent polarity lead to noticeable shifts in the absorption spectra.[6]
Therefore, when measuring and comparing the UV-Vis spectra of this compound, it is imperative to use a consistent solvent and to report the solvent used. Common solvents for UV-Vis spectroscopy of indole derivatives include methanol, ethanol, and acetonitrile.[9]
Experimental Protocol for UV-Vis Spectral Acquisition
The following is a detailed, step-by-step methodology for acquiring the UV-Vis absorption spectrum of this compound. This protocol is designed to ensure accuracy and reproducibility.
Materials:
-
This compound (ensure purity)
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Dual-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda series or similar)
-
Calibrated quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 AU.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for indole derivatives).
-
Set the scan speed and slit width as appropriate for the instrument and desired resolution.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the spectroscopic grade solvent to be used for the sample.
-
Place the cuvette in both the sample and reference holders of the spectrophotometer.
-
Run a baseline scan to correct for any absorbance from the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the sample solution.
-
Place the sample cuvette in the sample holder and the reference cuvette (containing the pure solvent) in the reference holder.
-
Run the sample scan to acquire the UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Record all experimental parameters, including the solvent used, concentration, and instrument settings.
-
Visualizing the Experimental Workflow and Molecular Structures
To further clarify the experimental process and the molecules discussed, the following diagrams are provided.
Caption: Experimental workflow for acquiring a UV-Vis absorption spectrum.
Caption: Chemical structures for comparative analysis.
Conclusion
The UV-Vis absorption spectrum of this compound is predicted to be characterized by a significant bathochromic shift compared to the parent indole chromophore. This is primarily due to the strong electron-donating effect of the 6-amino group. The spectrum will also likely exhibit positive solvatochromism, making the choice of solvent a crucial experimental parameter. By following a rigorous experimental protocol, researchers can obtain high-quality spectral data that will be invaluable for applications in drug development and materials science. The comparative analysis with related indole derivatives provides a solid framework for interpreting the experimental results.
References
- Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino deriv
- UV Vis Spectra of Indole Analogues.
- Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry.
- Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. PubMed.
- Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Applic
- UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with...
- Solvatochromic and Computational Study of Some Cycloimmonium Ylids. MDPI.
- methyl 6-amino-1H-indole-3-carboxyl
- Methyl 1H-indole-3-carboxyl
- Methyl indole-3-carboxyl
- Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate.
- Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study.
- UV − visible absorption spectra of indole-3-acetaldehyde,...
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
- Methyl indole-3-carboxyl
- Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. UKM Journal Article Repository.
- Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. Royal Society of Chemistry.
- Ionochromism, solvatochromism and effect of dissolved gases on the spectral properties of bromothymol blue. Usiena Air.
- Methyl indole-3-carboxyl
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- 3. Methyl indole-3-carboxylate, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchdata.edu.au [researchdata.edu.au]
A Comparative Guide to Reference Standards for the Purity Analysis of Methyl 6-Amino-1H-Indole-3-Carboxylate
Introduction
In the landscape of pharmaceutical research and development, the integrity of every chemical building block is paramount. Methyl 6-amino-1H-indole-3-carboxylate is a crucial intermediate in the synthesis of a multitude of pharmacologically active agents, including kinase inhibitors and serotonin receptor antagonists.[1][2] Its purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for establishing the purity of this compound reference standards. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate purity assessment strategy for their specific needs.
The Foundation: What Constitutes a Valid Reference Standard?
A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures. Its primary purpose is to provide a benchmark against which a sample can be compared. For a reference standard to be trustworthy, it must be accompanied by a comprehensive Certificate of Analysis (CoA) that details its identity, purity, and the methods used for characterization.
Pharmaceutical secondary standards, which are qualified as Certified Reference Materials (CRMs), provide a convenient and cost-effective alternative to preparing in-house working standards and are often traceable to primary standards from pharmacopeias like USP and EP. The value of a reference standard is directly tied to the rigor of the analytical methods used to certify it.
Core Analytical Techniques for Purity Determination
The determination of purity is rarely accomplished with a single technique. A multi-faceted approach, employing orthogonal methods (methods based on different scientific principles), provides the most comprehensive and reliable assessment. For this compound, the principal techniques are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).
Workflow for Purity Assessment of a Reference Standard
Caption: General workflow for characterizing a chemical reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity assessment, the result is typically expressed as a percentage of the main peak's area relative to the total area of all detected peaks (% area normalization).
Why it's used: HPLC excels at separating structurally similar impurities, such as starting materials, by-products, or degradants, from the main analyte.[3] Its high sensitivity allows for the detection and quantification of trace-level impurities. The validation of analytical methods is crucial to ensure reliable and repeatable results.[4]
Comparative HPLC Methodologies
The choice between Reversed-Phase (RP) and Normal-Phase (NP) HPLC depends on the polarity of the analyte and its potential impurities.
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Normal-Phase HPLC (NP-HPLC) |
| Principle | Separates based on hydrophobicity. Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Separates based on polarity. Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Hexane:Ethyl Acetate (Gradient) |
| Typical Application | Broad applicability for non-polar to moderately polar compounds. Ideal for separating non-polar impurities. | Best for separating highly polar impurities or isomers that are unresolved by RP-HPLC.[5] |
| Advantages | Robust, reproducible, stable baselines, wide applicability. | Offers orthogonal selectivity to RP-HPLC, useful for complex mixtures. |
| Disadvantages | May not resolve very polar impurities which elute near the solvent front. | More sensitive to water content in the mobile phase, longer column equilibration times.[5] |
Experimental Protocol: RP-HPLC for Purity of this compound
This protocol is designed as a robust starting point for method development and validation. Validation ensures that the analytical procedure is suitable for its intended purpose.[6]
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, Waters Symmetry), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Prepare a working solution at 0.1 mg/mL by diluting the stock solution with the diluent.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Rationale: SST is a mandatory part of any validated method, ensuring the chromatographic system is performing adequately before sample analysis begins.[3]
-
Procedure: Perform five replicate injections of the working solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
-
-
Data Analysis:
-
Calculate purity using area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method that determines the purity (assay) of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and weight.[7]
Why it's used: The signal intensity in NMR is directly proportional to the number of nuclei, making it a universal detector that does not require a reference standard of the analyte itself.[8][9] This makes qNMR an absolute, direct measurement method, contrasting with the relative nature of HPLC area normalization. It is particularly valuable as an orthogonal technique to chromatography because it is insensitive to chromophores and can detect impurities that HPLC might miss, such as residual solvents or inorganic materials.[7][10]
Comparison of Purity Determination Methods
Caption: Comparison of HPLC and qNMR for purity analysis.
Experimental Protocol: ¹H-qNMR for Assay of this compound
-
Instrumentation: NMR spectrometer (≥400 MHz recommended) with high field homogeneity and stability.
-
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): Certified Maleic Acid (>99.5% purity). Rationale: Maleic acid is highly pure, stable, non-volatile, and has a simple singlet in a region unlikely to overlap with analyte signals.[7]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Sample Preparation (in triplicate):
-
Accurately weigh approximately 10 mg of the analyte into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition Parameters:
-
Rationale: Key parameters must be set to ensure full signal relaxation for accurate integration.
-
Pulse Angle: 30° (to reduce relaxation time).
-
Relaxation Delay (d1): > 5 x T₁ (where T₁ is the spin-lattice relaxation time of the slowest-relaxing nucleus being quantified). A delay of 30-60 seconds is often sufficient.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl ester singlet) and the singlet from the internal standard (maleic acid).
-
Calculate the purity (%w/w) using the following formula:
Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_IS = Certified purity of the internal standard
-
Mass Spectrometry (MS) for Impurity Identification
While HPLC and qNMR quantify purity, they do not inherently identify the structure of unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose.
Why it's used: LC-MS provides the molecular weight of impurities as they elute from the HPLC column. High-Resolution Mass Spectrometry (HRMS) can provide an elemental formula, while tandem MS (MS/MS) experiments generate fragmentation patterns that act as a structural fingerprint, aiding in the definitive identification of impurities.[11][12] This is critical for meeting regulatory requirements, which mandate the identification and characterization of impurities above a certain threshold (typically >0.10%).[13]
Evaluating Commercial Reference Standards
When sourcing a reference standard, a thorough evaluation of the supplier's Certificate of Analysis is essential.
| CoA Section | What to Look For | Rationale |
| Identity | Confirmation by ¹H-NMR, MS, and IR. Data should be provided or referenced. | Ensures you have the correct molecule. |
| Purity (Chromatographic) | Method (e.g., HPLC, GC), conditions, and chromatogram showing peak integration. | Demonstrates the separation of impurities and provides a relative purity value. A value of >98% is common.[14] |
| Purity (Assay) | Method (e.g., qNMR, Titration). If by mass balance, the individual components (water, solvents) should be listed. | Provides the absolute purity, which is the most accurate measure of the amount of the target molecule present. |
| Volatiles | Water content (by Karl Fischer) and residual solvents (by GC-HS). | These are common "impurities" that are not detected by HPLC-UV but contribute to the total mass. |
| Traceability | Statement of traceability to a national metrology institute (e.g., NIST) or a pharmacopeial primary standard (e.g., USP). | Establishes the material's position in the metrological hierarchy, ensuring its accuracy and comparability. |
Conclusion
The selection of a reference standard for this compound demands a rigorous and multi-faceted analytical approach. While HPLC provides essential information on chromatographic purity and the profile of related substances, it presents an incomplete picture. The integration of an absolute quantification method like qNMR is critical for establishing a true mass-based purity (assay). This, combined with LC-MS for the structural elucidation of any significant unknown impurities, forms a self-validating system that ensures the reference standard is fit for its intended purpose in a regulated research and development environment. By understanding the strengths and limitations of each technique, scientists can confidently assess the quality of their starting materials, leading to more robust and reproducible scientific outcomes.
References
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved February 15, 2026, from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved February 15, 2026, from [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA. Retrieved February 15, 2026, from [Link]
-
Validation of Impurity Methods, Part II. (2014). LCGC. Retrieved February 15, 2026, from [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. Retrieved February 15, 2026, from [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. Retrieved February 15, 2026, from [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]
-
Quality Control Methods. (n.d.). qReference. Retrieved February 15, 2026, from [Link]
-
Analytical method validation: A brief review. (n.d.). World Journal of Advanced Research and Reviews. Retrieved February 15, 2026, from [Link]
-
Mass spectrometry of simple indoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Arkivoc. Retrieved February 15, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry III. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling methyl 6-amino-1H-indole-3-carboxylate
Comprehensive Safety and Handling Guide: Methyl 6-amino-1H-indole-3-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As specific toxicological data for this compound is not fully available, these procedures are grounded in the established hazard profiles of structurally similar aminoindole and indole carboxylate compounds. Adherence to this guide is critical for ensuring the personal safety of researchers and maintaining a secure laboratory environment.
Hazard Assessment and Profile
This compound and its analogs are classified as hazardous substances. The primary risks associated with handling this compound include irritation to the skin, eyes, and respiratory system.[1][2][3][4] While comprehensive toxicity data is limited, related indole compounds have been shown to be potentially harmful if swallowed or inhaled.[5][6] Therefore, a precautionary approach is mandatory.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Category | Primary Risk |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][4] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to create a reliable barrier against exposure. The following equipment must be worn at all times when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale & Key Considerations |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles (meeting OSHA 29 CFR 1910.133 or European Standard EN166) and a face shield if there is a splash hazard.[1][5] | Indole compounds are known to cause serious eye irritation.[1][2][5] Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[7] Double-gloving is required. | Prevents direct skin contact, a primary route of exposure that can cause irritation.[1][8] Gloves must be inspected for defects before use and changed immediately if contamination is suspected.[8][9] |
| Body Protection | A fully-buttoned laboratory coat is the minimum requirement. A chemical-resistant gown or disposable coveralls are recommended for procedures with a higher risk of spills.[7][8] | Protects underlying skin and clothing from accidental contamination.[7] |
| Respiratory Protection | All handling of the solid or solutions must be conducted within a certified chemical fume hood.[7][8] If work outside a hood is unavoidable, a NIOSH-approved respirator with a particulate filter is mandatory.[1][10] | Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a self-validating workflow designed to minimize exposure risk at every stage of handling.
1. Preparation and Engineering Controls:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is operating with adequate airflow.
-
Prepare the Workspace: Cover the work surface with disposable, absorbent bench paper.[8]
-
Assemble Materials: Gather all necessary chemicals, solvents, and equipment before introducing the target compound to the workspace.
-
Confirm Emergency Equipment: Verify that a safety shower and eyewash station are accessible and functional.[1][2][7]
2. Donning Personal Protective Equipment (PPE):
-
Put on PPE in the correct order: first, the lab coat and shoe covers; second, the respirator and eye protection; and finally, the gloves (donning the outer pair last).
3. Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[8] Use dedicated spatulas and weighing vessels.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Container Management: Keep all containers holding the compound tightly sealed when not in use.[1][5][7]
4. Post-Handling Decontamination:
-
Clean Equipment: Thoroughly clean all non-disposable glassware and equipment with a suitable solvent inside the fume hood.
-
Wipe Down Surfaces: Decontaminate the work surface of the fume hood.
-
Dispose of Consumables: All contaminated disposable items (e.g., bench paper, pipette tips, gloves) must be placed in a designated hazardous waste container.[7]
5. Doffing Personal Protective Equipment (PPE):
-
Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat, face shield/goggles, and respirator. Remove the inner gloves last.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water after removing all PPE.[5][7]
Caption: Workflow for Safe Handling of this compound.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.[8]
-
Waste Segregation: All waste contaminated with this compound, including the compound itself, contaminated PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all local, regional, and national hazardous waste regulations.[1][5][7] Do not pour waste down the drain or mix it with other waste streams unless explicitly permitted.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][11] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][5][11] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][5] If the person feels unwell, call a poison control center or doctor.[1]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container for hazardous waste disposal, and decontaminate the area.[1][5]
References
- Personal protective equipment for handling Methyl 7-methoxy-1H-indole-4-carboxyl
- Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
- SAFETY DATA SHEET - 1-Methylindole-3-carboxaldehyde. Fisher Scientific.
- SAFETY D
- MATERIAL SAFETY DATA SHEET - MESUROL 75 WSP. Greenbook.net.
- SAFETY DATA SHEET - 6-Aminoindole. Fisher Scientific.
- SAFETY DATA SHEET - (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
- Intrinsic acute toxicity and hepatic enzyme inducing properties of the chemoprotectants indole-3-carbinol and 5,10-dihydroindeno[1,2-b]indole in mice. PubMed.
- SAFETY DATA SHEET - Methyl 3-amino-2-thiophenecarboxyl
- SAFETY DATA SHEET - 1H-Indole, 1-methyl-. Thermo Fisher Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Methyl 1H-indole-6-carboxyl
- Methyl oxindole-6-carboxylate Safety D
- Methyl indole-3-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
